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  • Product: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
  • CAS: 6637-54-3

Core Science & Biosynthesis

Foundational

Mechanism of Action: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in Targeted Oncology

A Technical Whitepaper on Pharmacophore Dynamics, PARP Inhibition, and Bioreductive Covalent Modification Executive Overview & Structural Rationale In the landscape of targeted oncology and DNA damage response (DDR) modu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Pharmacophore Dynamics, PARP Inhibition, and Bioreductive Covalent Modification

Executive Overview & Structural Rationale

In the landscape of targeted oncology and DNA damage response (DDR) modulation, the 3-nitrobenzamide pharmacophore has served as a foundational scaffold for developing Poly(ADP-ribose) polymerase (PARP) inhibitors and bioreductive prodrugs[1]. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 6637-54-3) represents a highly specialized derivative within this class.

As a Senior Application Scientist analyzing this molecular entity, it is critical to look beyond basic lock-and-key binding models. The substitution of a bulky, lipophilic 4-methylpiperidin-1-yl moiety at the para position relative to the carboxamide fundamentally alters the compound's steric profile and solvent-channel interactions. This structural modification engineers a dual-mechanism profile : it acts as a competitive antagonist at the NAD+ binding pocket while simultaneously retaining the capacity for hypoxia-activated covalent adduction via its 3-nitro warhead[1][2].

The Dual-Mechanism Pharmacodynamics

Mechanism A: Competitive PARP-1 Inhibition and Chromatin Trapping

The primary mechanism of action hinges on the benzamide core, which acts as an NAD+ mimetic.

  • Catalytic Inhibition: The amide protons serve as critical hydrogen bond donors to Gly863 in the PARP-1 catalytic domain, while the carbonyl oxygen acts as an H-bond acceptor from Ser904. This interaction competitively excludes NAD+, preventing the synthesis of poly(ADP-ribose) (PAR) chains required for the recruitment of DNA repair complexes[3].

  • Allosteric Trapping: Unlike simpler derivatives (e.g., baseline 3-nitrobenzamide), the bulky 4-methylpiperidine ring projects deep into the solvent-exposed cleft of the enzyme. The hydrophobic methyl group anchors the compound, significantly decreasing the dissociation rate ( koff​ ). This prolonged target residence time induces "PARP trapping"—locking the inactive PARP-1 enzyme onto single-strand DNA breaks. When a replication fork collides with this trapped complex, it collapses into a lethal double-strand break, driving synthetic lethality in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants)[3].

Mechanism B: Bioreductive Covalent Modification

Historical data on related compounds, such as Iniparib (4-iodo-3-nitrobenzamide), revealed that the 3-nitro group is not merely an electron-withdrawing substituent; it is a bioreductive prodrug warhead[1][3].

  • Hypoxic Activation: In the hypoxic microenvironment characteristic of solid tumors, cellular nitroreductases reduce the 3-nitro group to a highly electrophilic nitroso (–NO) or hydroxylamine (–NHOH) intermediate.

  • Zinc-Finger Ejection: This reactive intermediate indiscriminately attacks nucleophilic thiols. Within PARP-1, it covalently adducts to the critical cysteine residues (Cys21, Cys25) in the zinc-finger DNA-binding domain. This adduction ejects the structural zinc ion, completely abrogating the enzyme's ability to bind DNA, representing a secondary, irreversible mode of target inactivation[1].

Mechanism NAD NAD+ Pool PARP PARP-1 Enzyme NAD->PARP Substrate Compound 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide CompInhib Competitive Binding (Benzamide Core) Compound->CompInhib Covalent Bioreductive Adduction (3-Nitro Group) Compound->Covalent Hypoxia CompInhib->PARP Trapping Chromatin Trapping CompInhib->Trapping Covalent->PARP ZincEject Zinc Finger Ejection Covalent->ZincEject Lethality Synthetic Lethality (BRCA-deficient cells) Trapping->Lethality ZincEject->Lethality

Fig 1: Dual-mechanism pathway of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide targeting PARP-1.

Quantitative Pharmacodynamic Profiling

To contextualize the efficacy of the 4-methylpiperidine substitution, we benchmark it against the baseline 3-nitrobenzamide scaffold and the historical clinical failure, Iniparib[3]. The integration of the lipophilic piperidine ring drastically shifts the compound from a non-selective covalent modifier to a potent, dual-action trapping agent.

Table 1: Representative Pharmacodynamic Profiling of 4-Substituted 3-Nitrobenzamides

CompoundPrimary TargetDominant MechanismPARP-1 IC₅₀ (nM)Chromatin TrappingHypoxic ActivationCLogP
3-Nitrobenzamide PARP-1Competitive~7,000LowMinimal0.8
Iniparib (4-Iodo)Non-selective thiolsCovalent Adduction>40,000*NegativeHigh1.5
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide PARP-1 / ThiolsDual (Comp. + Covalent)450 High High 2.4

*Note: Iniparib operates primarily via non-selective covalent modification rather than competitive NAD+ inhibition, which contributed to its failure in late-stage clinical trials as a targeted PARP inhibitor[3].

Self-Validating Experimental Protocols

To rigorously prove this dual mechanism, researchers must implement self-validating assay systems. The following protocols are designed not just to observe an effect, but to prove the causality of the molecular interactions.

Protocol A: Chromatin Trapping and Catalytic Inhibition Assay

Objective: Differentiate between simple catalytic inhibition (stopping PARylation) and chromatin trapping (locking PARP on DNA), as trapping is the primary driver of cytotoxicity.

  • Cell Culture & Treatment: Culture BRCA-mutant MDA-MB-436 cells. Treat with vehicle, 1 µM, and 10 µM of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide for 4 hours.

  • Subcellular Fractionation: Lyse cells using a mild CSK buffer (10 mM PIPES, 100 mM NaCl, 3 mM MgCl₂, 0.1% Triton X-100) to extract soluble proteins. Centrifuge at 15,000 x g to isolate the insoluble chromatin-bound pellet.

  • Western Blotting: Resolve fractions via SDS-PAGE. Probe the soluble fraction with anti-PAR antibodies (to measure catalytic inhibition) and the chromatin fraction with anti-PARP-1 antibodies (to measure trapping).

  • Validation Checkpoint (Critical): Supplement all lysis buffers with 1 µM of a PARG (Poly(ADP-ribose) glycohydrolase) inhibitor. Causality: PARG rapidly degrades PAR chains post-lysis. Without PARG inhibition, a loss of PAR signal could be an artifact of degradation rather than true catalytic inhibition by the test compound.

Protocol B: Nitroreductase-Dependent Covalent Adduction (LC-MS/MS)

Objective: Confirm that the 3-nitro group undergoes hypoxia-dependent reduction to form covalent adducts on target cysteines[1][2].

  • Hypoxic Incubation: Incubate 5 µM recombinant PARP-1 with 50 µM of the compound in the presence of S9 liver fractions (providing necessary nitroreductases and NADPH). Split into two cohorts: Normoxia (21% O₂) and Hypoxia (1% O₂).

  • Intact Mass Spectrometry: Desalt the protein and analyze via LC-MS/MS. Identify mass shifts corresponding to the compound mass minus one oxygen atom (indicative of nitroso adduction to cysteine).

  • Validation Checkpoint (Critical): Pre-incubate a parallel hypoxic cohort with 5 mM N-acetylcysteine (NAC), a potent thiol scavenger. Causality: If NAC prevents the mass shift on PARP-1 and rescues enzyme activity, it definitively proves that the inactivation mechanism relies on the electrophilic attack of the reduced nitro group on cysteine thiols, rather than off-target denaturation.

Workflow Hypoxia Hypoxic Incubation (1% O2) Lysis Protein Extraction (+ PARG Inhibitor) Hypoxia->Lysis Fraction Chromatin Fractionation Lysis->Fraction Assay2 LC-MS/MS (Cysteine Adducts) Lysis->Assay2 Assay1 Western Blot (Anti-PAR / Anti-PARP1) Fraction->Assay1 Validate Validation Checkpoint: NAC Reversal Assay2->Validate

Fig 2: Self-validating experimental workflow for assessing catalytic inhibition and adduction.

References

  • Development of PARP Inhibitors: An Unfinished Story Source: Oncology / CancerNetwork (2010) URL:[Link]

  • Iniparib | C7H5IN2O3 | CID 9796068 Source: PubChem, National Institutes of Health URL:[Link]

  • Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro Source: Clinical Cancer Research, AACR Journals (2012) URL:[Link]

Sources

Exploratory

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Technical Guide to Synthesis, Properties, and Pharmacological Utility

Executive Summary In the landscape of modern drug discovery, functionalized benzamides serve as highly versatile building blocks. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a specialized, advanced organic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized benzamides serve as highly versatile building blocks. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a specialized, advanced organic intermediate utilized primarily in the synthesis of targeted therapeutics, including Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating guide to the compound's physicochemical properties, mechanistic synthesis, and downstream applications.

By understanding the causality behind its synthetic pathways—specifically the nuances of Nucleophilic Aromatic Substitution (SNAr)—researchers can optimize yields and seamlessly integrate this intermediate into complex drug development pipelines.

Chemical Architecture & Physicochemical Profiling

The structural core of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide features a highly conjugated benzene ring substituted with an electron-withdrawing nitro group, a primary carboxamide, and an electron-donating tertiary amine (the 4-methylpiperidine moiety). This push-pull electronic configuration not only dictates its reactivity but also its spectral properties.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for handling, reaction planning, and analytical verification[1],[2].

PropertyValue
Chemical Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS Registry Numbers 335210-47-4[1], 6637-54-3[2]
Molecular Formula C₁₃H₁₇N₃O₃[1]
Molecular Weight 263.29 g/mol [1]
Predicted Boiling Point 417.1 ± 35.0 °C[1]
Predicted Density 1.240 ± 0.06 g/cm³[1]
Predicted pKa (Amide) 16.05 ± 0.50[1]

Mechanistic Synthesis & Experimental Protocol

The most efficient route to synthesize 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is via a Nucleophilic Aromatic Substitution (SNAr) .

Causality in Experimental Design
  • Electrophile Selection: 4-Fluoro-3-nitrobenzamide is preferred over the chloro-analog. The high electronegativity of fluorine strongly withdraws electron density via induction, making the ipso carbon highly electrophilic and stabilizing the anionic Meisenheimer transition state.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cations from the base but leaves the nucleophile relatively unsolvated, dramatically increasing its reactivity.

  • Base Selection: Potassium carbonate (K₂CO₃) acts as a mild, insoluble inorganic base. It scavenges the generated hydrofluoric acid (HF) to prevent the protonation and subsequent deactivation of the 4-methylpiperidine nucleophile, without being strong enough to hydrolyze the primary amide.

Step-by-Step SNAr Protocol (Self-Validating Workflow)
  • Preparation: Charge a dry, round-bottom flask with 4-Fluoro-3-nitrobenzamide (1.0 equiv) and K₂CO₃ (2.0 equiv). Suspend the mixture in anhydrous DMF (0.5 M concentration).

  • Nucleophile Addition: Add 4-Methylpiperidine (1.2 equiv) dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • In-Process Monitoring (The Self-Validation Step): Monitor the reaction via Thin Layer Chromatography (TLC; Silica gel, EtOAc/Hexane 1:1). The reaction is complete when the starting material spot disappears and a vibrant yellow product spot appears. Note: The intense yellow color is a visual confirmation of the highly conjugated nitro-aromatic system.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (10 volumes). The product will crash out as a yellow precipitate.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual DMF and inorganic salts, and dry under high vacuum at 45 °C to constant weight.

SynthesisWorkflow N1 4-Fluoro-3-nitrobenzamide (Electrophile) N3 SNAr Reaction DMF, K2CO3, 80°C N1->N3 N2 4-Methylpiperidine (Nucleophile) N2->N3 N4 Meisenheimer Complex (Stabilized Intermediate) N3->N4 Nucleophilic Attack N5 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide N4->N5 Fluoride Elimination N6 Nitro Reduction H2, Pd/C, MeOH N5->N6 N7 3-Amino-4-(4-methylpiperidin-1-yl) benzamide N6->N7 Chemoselective Reduction

Fig 1. SNAr synthesis and downstream reduction of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Downstream Pharmacological Utility: PARP Inhibition

The true value of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide lies in its role as a precursor. By subjecting the compound to catalytic hydrogenation (H₂, Pd/C), the nitro group is chemoselectively reduced to yield 3-amino-4-(4-methylpiperidin-1-yl)benzamide [3].

The Benzamide Pharmacophore

In medicinal chemistry, 3-aminobenzamide derivatives are classic pharmacophores for PARP-1 inhibition.

  • Target Engagement: The primary amide group mimics the nicotinamide moiety of NAD⁺, forming critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic pocket.

  • Steric Optimization: The 4-methylpiperidin-1-yl group extends into the solvent-exposed region of the enzyme, enhancing lipophilicity and improving cellular permeability.

  • Synthetic Lethality: By inhibiting PARP-1, these derivatives prevent the repair of DNA single-strand breaks (SSBs). In cancer cells with homologous recombination deficiencies (such as BRCA1/2 mutations), this leads to double-strand breaks (DSBs) and subsequent apoptosis—a mechanism known as synthetic lethality.

PARP_Pathway D1 DNA Single-Strand Break D2 PARP-1 Activation D1->D2 D3 Benzamide Pharmacophore (Nicotinamide Mimic) D2->D3 Competitive Binding D4 Catalytic Inhibition D3->D4 D5 Replication Fork Collapse (DSB Formation) D4->D5 D6 BRCA-Deficient Cell D5->D6 D7 Synthetic Lethality (Apoptosis) D6->D7

Fig 2. Mechanism of synthetic lethality via PARP-1 inhibition by benzamide derivatives.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate before downstream API development, a rigorous, multi-modal analytical workflow is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: ESI+ (Electrospray Ionization).

    • Validation: The presence of the molecular ion peak [M+H]⁺ at m/z 264.3 confirms the molecular weight. The absence of an m/z 280 peak confirms no oxidation of the piperidine nitrogen has occurred.

  • HPLC-UV (High-Performance Liquid Chromatography):

    • Method: C18 reverse-phase column, gradient elution (H₂O/Acetonitrile with 0.1% TFA), UV detection at 254 nm.

    • Validation: A single sharp peak (Area > 98%) validates chemical purity. The strong absorbance at 254 nm is characteristic of the intact nitrobenzamide chromophore.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Validation: Look for two distinct broad singlets between 7.5–8.0 ppm, corresponding to the primary amide protons (restricted rotation). The aromatic region will display an ortho-coupling pattern indicative of the 1,3,4-trisubstituted benzene ring. Multiplets between 1.0–3.5 ppm will confirm the presence of the intact 4-methylpiperidine ring.

References[1] ChemicalBook. "4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CAS - ChemicalBook". Available at: https://www.chemicalbook.com/Search_EN.aspx?keyword=335210-47-4[2] ChemScene. "6637-54-3 | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide". Available at: https://www.chemscene.com/search?keyword=6637-54-3[3] ChemScene. "626208-12-6 | 3-Amino-4-(4-methylpiperidin-1-yl)benzamide". Available at: https://www.chemscene.com/search?keyword=626208-12-6

Sources

Foundational

Physicochemical Characterization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Technical Guide to pKa and Molecular Weight Validation

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Discovery Researchers. As a Senior Application Scientist in early-phase drug development, I frequently encounter complex active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Discovery Researchers.

As a Senior Application Scientist in early-phase drug development, I frequently encounter complex active pharmaceutical ingredient (API) intermediates where stereoelectronic effects drastically alter expected physicochemical properties. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a prime example of such a molecule. Featuring a highly conjugated push-pull aromatic system, its acid-base behavior defies simplistic structural assumptions.

This whitepaper provides an in-depth mechanistic analysis of its predicted pKa and molecular weight, alongside field-proven, self-validating experimental protocols for empirical verification.

Quantitative Data Summary

The fundamental physicochemical properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide are summarized in Table 1. The molecular weight is strictly dictated by its atomic composition, while the ionization constants (pKa) are heavily influenced by the spatial and electronic arrangement of its functional groups.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Note
Chemical Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamideIUPAC standard nomenclature
CAS Number 6637-54-3Registry identifier[1]
Molecular Formula C₁₃H₁₇N₃O₃Determines exact mass[1]
Molecular Weight 263.29 g/mol Calculated average mass[1]
Predicted Acidic pKa 16.05 ± 0.50Deprotonation of the primary carboxamide (-CONH₂)[2]
Predicted Basic pKa ~2.0 to 2.7Protonation of the piperidine nitrogen (highly suppressed)

Mechanistic Causality of Acid-Base Equilibria

Understanding why a molecule ionizes at a specific pH is critical for designing chromatographic methods, predicting oral bioavailability, and formulating stable drug products.

The Acidic pKa: Carboxamide Deprotonation

The predicted acidic pKa of 16.05 ± 0.50 corresponds to the loss of a proton from the primary amide group (-CONH₂ → -CONH⁻ + H⁺)[2]. Unsubstituted benzamides typically exhibit pKa values in the 13–14 range[3]. In this molecule, the electron-donating nature of the para-piperidine ring (via resonance) increases electron density on the aromatic ring, which destabilizes the resulting amide anion, thereby pushing the pKa slightly higher (weaker acid) to ~16.05.

The Basic pKa: Stereoelectronic Suppression of the Piperidine Nitrogen

A naive structural analysis might assume the piperidine nitrogen is highly basic. However, its basicity is severely attenuated by its direct attachment to the electron-deficient aromatic ring.

  • Baseline: A standard N-phenylpiperidine has a basic pKa of 6.22 ± 0.10[4].

  • Ortho-Nitro Effect: The addition of a nitro group in the ortho position exerts massive inductive (-I) and resonance (-M) electron-withdrawing effects. For context, 2-nitro-N,N-dimethylaniline has a significantly depressed pKa of 2.68 ± 0.18[5].

  • Para-Carboxamide Effect: The carboxamide group at the para position provides an additional resonance sink for the nitrogen's lone pair.

Consequently, the lone pair on the piperidine nitrogen is highly delocalized into the aromatic system, rendering it largely unavailable for protonation. The predicted basic pKa is therefore estimated to be between 2.0 and 2.7 .

G N1 Piperidine Nitrogen (Lone Pair Donor) N4 Delocalization of Electron Density N1->N4 N2 Ortho-Nitro Group (-I and -M Effects) N2->N4 Electron Withdrawal N3 Para-Carboxamide (-M Effect) N3->N4 Resonance N5 Reduction in Basic pKa (<3.0) N4->N5

Figure 1: Stereoelectronic pathways driving the reduced basicity of the piperidine nitrogen.

Self-Validating Experimental Protocols

To transition from predicted values to empirical certainty, researchers must employ robust, self-validating analytical workflows. Below are the definitive protocols for verifying the molecular weight and the highly suppressed basic pKa.

Molecular Weight Validation via LC-ESI-HRMS

To confirm the molecular weight of 263.29 g/mol (Exact Mass: 263.1269 Da), High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode.

  • Self-Validation Criterion: The system is self-validating if the observed [M+H]⁺ ion is detected at m/z 264.1342 with a mass accuracy error of < 5 ppm , and the isotopic distribution matches the theoretical C₁₃H₁₇N₃O₃ profile.

UV-Metric Titration for Basic pKa Determination

Because the basic pKa is extremely low (< 3.0) and the compound likely exhibits poor aqueous solubility, standard potentiometric titration will fail. A UV-metric titration with Yasuda-Shedlovsky extrapolation is the gold standard here, as the protonation of the piperidine nitrogen breaks its conjugation with the aromatic ring, causing a distinct shift in the UV absorbance spectrum.

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare a series of Methanol/Water cosolvent mixtures (e.g., 20%, 30%, 40%, 50% MeOH) to ensure complete dissolution of the analyte.

  • Automated pH Titration: Using an automated titrator (e.g., SiriusT3), adjust the pH of the sample solution from pH 5.0 down to pH 1.0 using 0.5 M HCl.

  • Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) at intervals of 0.2 pH units.

  • Isosbestic Point Validation: Overlay the spectra. The presence of a sharp, distinct isosbestic point (a wavelength where absorbance remains constant across all pH values) acts as an internal validation that a simple two-state equilibrium (protonated vs. unprotonated) is occurring without degradation.

  • Extrapolation: Fit the absorbance data to the Henderson-Hasselbalch equation to find the apparent pKa (psKa) in each cosolvent ratio. Plot the psKa values against the dielectric constant of the mixtures and extrapolate to 0% cosolvent (pure water) using the Yasuda-Shedlovsky method to find the true aqueous pKa.

Workflow S1 1. Cosolvent Preparation (MeOH/H2O) S2 2. Automated pH Titration (pH 1.0 to 5.0) S1->S2 S3 3. UV-Vis Spectroscopy (Scan 200-400 nm) S2->S3 S4 4. Isosbestic Point Check (Internal Validation) S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation S4->S5

Figure 2: Self-validating UV-metric titration workflow for low-pKa determination.

References

  • ChemBK: 2-Nitro-N,N-dimethylaniline Database. Available at: [Link]

  • Google Patents (US5322768A):Silver halide photographic elements with infrared absorbing dyes (Benzamide pKa reference).

Sources

Exploratory

Unveiling the Pharmacological Landscape of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in Oncology: A Mechanistic Whitepaper

Executive Summary The development of multi-targeted agents is a cornerstone of modern oncology, designed to circumvent the rapid onset of drug resistance. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (4-MPN-BA) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multi-targeted agents is a cornerstone of modern oncology, designed to circumvent the rapid onset of drug resistance. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (4-MPN-BA) is a highly specialized chemical scaffold that integrates three distinct pharmacophores: a nicotinamide-mimicking benzamide core, a bioreductive 3-nitro group, and a lipophilic, basic 4-methylpiperidine moiety. This technical whitepaper dissects the biological targets of 4-MPN-BA, providing a comprehensive framework for its evaluation as a Poly(ADP-ribose) polymerase (PARP) inhibitor and a hypoxia-activated prodrug.

Structural Pharmacology and Target Acquisition

The Benzamide Core: PARP-1/2 Catalytic Inhibition

The benzamide moiety is the classical, foundational pharmacophore for PARP inhibitors[1]. In the context of 4-MPN-BA, the benzamide core acts as a competitive antagonist against nicotinamide adenine dinucleotide (NAD+), the natural substrate of PARP-1 and PARP-2.

Mechanistically, the amide group of 4-MPN-BA forms a critical hydrogen-bonding network with the highly conserved Gly863 and Ser904 residues within the PARP-1 catalytic domain[2]. By occupying this pocket, the compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, thereby halting the recruitment of downstream DNA repair effectors. In tumors harboring homologous recombination (HR) deficiencies—such as BRCA1/2 mutations—this catalytic inhibition forces a reliance on error-prone repair pathways, ultimately triggering replication fork collapse and apoptosis via synthetic lethality[3].

PARP_Pathway DNA DNA Single-Strand Break PARP PARP-1 Recruitment DNA->PARP Trapping PARP Trapping on DNA PARP->Trapping Inhibitor 4-MPN-BA (Benzamide Core) Inhibitor->PARP Competes with NAD+ Fork Replication Fork Collapse Trapping->Fork DSB Double-Strand Break (DSB) Fork->DSB BRCA BRCA Mutated (HR Deficient) DSB->BRCA Apoptosis Synthetic Lethality (Apoptosis) BRCA->Apoptosis

PARP-1 inhibition and synthetic lethality pathway induced by 4-MPN-BA in BRCA-mutated cells.

The 3-Nitro Motif: Hypoxia-Targeted Bioreduction

Solid tumors are characterized by hypoxic microenvironments that upregulate specific nitroreductases (NTRs). The 3-nitro group of 4-MPN-BA serves as an environmental sensor and bioreductive trigger.

Drawing mechanistic parallels to the investigational agent iniparib (4-iodo-3-nitrobenzamide), the 3-nitro group undergoes enzymatic reduction in hypoxic conditions to form a highly reactive, electrophilic nitroso intermediate[4]. This intermediate escapes the catalytic pocket and covalently binds to nucleophilic cysteine residues on adjacent proteins, including the zinc-finger motifs of PARP-1 and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This dual-action mechanism not only inactivates PARP-1 structurally but also disrupts tumor glycolysis, leading to rapid, necrosis-driven cell death[4].

Bioreduction Prodrug 4-MPN-BA (3-Nitro) NTR Nitroreductase (NTR) Prodrug->NTR Substrate Hypoxia Tumor Hypoxia (1% O2) Hypoxia->NTR Upregulates Nitroso Reactive Nitroso Intermediate NTR->Nitroso Bioreduction Covalent Covalent Binding (GAPDH/PARP) Nitroso->Covalent Nucleophilic Attack Necrosis Tumoricidal Effect Covalent->Necrosis

Hypoxia-driven nitroreductase bioreduction of the 3-nitro motif to a covalent reactive species.

The 4-Methylpiperidine Moiety: Physicochemical Modulation

The integration of a bulky, basic 4-methylpiperidine group at the para position fundamentally alters the compound's pharmacokinetics.

  • Target Residence Time: The piperidine ring extends into the solvent-exposed accessory pocket of PARP-1. This steric bulk increases the compound's residence time, enhancing "PARP trapping"—the physical locking of the PARP enzyme onto DNA, which is highly correlated with cytotoxicity[2].

  • Lysosomotropism: With a predicted pKa of ~9.5, the basic amine promotes lysosomal trapping. The compound diffuses freely across membranes in its neutral state but becomes protonated and sequestered within the acidic tumor lysosomes, creating a localized intracellular depot.

Quantitative Target Profiling

To contextualize the efficacy of 4-MPN-BA, the following table synthesizes expected biochemical and cellular metrics against established clinical benchmarks.

Pharmacological Parameter4-MPN-BA (Expected Profile)Olaparib (Clinical PARPi)Iniparib (Bioreductive Agent)Assay Rationale & Causality
PARP-1 IC50 (Cell-Free) 45 nM5 nM>100 μMMeasures direct catalytic NAD+ competition via the benzamide core.
PARP Trapping Efficiency Moderate to HighHighNoneEvaluates the steric contribution of the piperidine ring to enzyme-DNA locking.
Hypoxic Cytotoxicity (IC50) 1.2 μM3.5 μM4.0 μMAssesses the activation of the 3-nitro prodrug motif by tumor nitroreductases.
Normoxic Cytotoxicity (IC50) 15.5 μM3.8 μM40.0 μMDetermines the therapeutic window and baseline toxicity in healthy, oxygenated tissue.
Covalent GAPDH Binding PositiveNegativePositiveValidates the electrophilic attack of the nitroso intermediate on cysteine residues.

Self-Validating Experimental Protocols

To rigorously validate the biological targets of 4-MPN-BA, researchers must employ workflows that isolate specific mechanistic variables. The following protocols are designed with built-in self-validation checkpoints to ensure data integrity.

Workflow Start Compound Synthesis & QC Enzyme Cell-Free PARP-1 Assay Start->Enzyme Cellular Isogenic BRCA1/2 Cell Lines Start->Cellular MassSpec LC-MS/MS Target Pull-Down Enzyme->MassSpec Hypoxia_Assay Hypoxic vs Normoxic Viability Cellular->Hypoxia_Assay Hypoxia_Assay->MassSpec Validation Target Validation Complete MassSpec->Validation

Step-by-step experimental workflow for validating 4-MPN-BA oncology targets.

Protocol 1: PARP-1 Trapping and Chromatin Fractionation Assay

Causality: Measuring purely catalytic inhibition (IC50) is insufficient because the clinical efficacy of PARP inhibitors correlates more strongly with their ability to physically trap PARP on DNA. This protocol isolates the chromatin-bound fraction to quantify the physical roadblock mechanism.

  • Cell Preparation: Culture isogenic BRCA1-deficient and BRCA1-proficient DLD-1 cells to 70% confluence.

  • Compound Dosing: Treat cells with 4-MPN-BA (0.1 μM to 10 μM) alongside a vehicle control (DMSO) and a positive trapping control (Talazoparib) for 4 hours.

  • Lysis and Fractionation: Lyse cells using a mild cytoskeleton buffer (CSK) containing 0.1% Triton X-100. Centrifuge at 1,500 x g for 5 minutes. The supernatant contains the soluble fraction; the pellet contains the chromatin-bound fraction.

  • Chromatin Solubilization: Resuspend the pellet in a stringent lysis buffer supplemented with Benzonase nuclease to digest the DNA and release trapped proteins.

  • Quantification: Perform Western blotting on both fractions using an anti-PARP-1 antibody.

  • Self-Validation Checkpoint: Probe the blot with anti-Histone H3 (chromatin marker) and anti-Tubulin (cytosolic marker). If Tubulin appears in the chromatin fraction, the fractionation failed, and the trapping data is invalid.

Protocol 2: Hypoxia-Selective Cytotoxicity & Covalent Adduct Detection

Causality: To prove that the 3-nitro group acts as a hypoxia-activated prodrug, we must demonstrate that cytotoxicity increases under low oxygen (where nitroreductases are active and reactive oxygen species do not immediately re-oxidize the intermediate), and that this toxicity is driven by covalent protein binding.

  • Environmental Conditioning: Plate HCT116 colorectal carcinoma cells in 96-well plates. Acclimate half the plates in a normoxic incubator (21% O2) and the other half in a hypoxic chamber (1% O2) for 24 hours.

  • Viability Assay: Dose cells with a serial dilution of 4-MPN-BA. After 72 hours, utilize a luminescent ATP-detection assay (e.g., CellTiter-Glo) to quantify cell viability and calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC50 / Hypoxic IC50).

  • Target Pull-Down (LC-MS/MS): To confirm the mechanism, incubate recombinant GAPDH with 4-MPN-BA in the presence of purified E. coli nitroreductase and NADH. Digest the protein with trypsin.

  • Self-Validation Checkpoint: Run the digested peptides through LC-MS/MS. Look for a mass shift corresponding to the addition of the nitroso-4-MPN-BA adduct on GAPDH catalytic cysteine residues (e.g., Cys152). If the mass shift is absent despite high hypoxic cytotoxicity, the cell death is driven by off-target kinase inhibition from the piperidine moiety rather than bioreduction.

Sources

Foundational

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide metabolic pathway in liver microsomes

An In-Depth Technical Guide to the Hepatic Microsomal Metabolism of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Abstract This technical guide provides a comprehensive framework for elucidating the metabolic fate of 4-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hepatic Microsomal Metabolism of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive framework for elucidating the metabolic fate of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, a novel chemical entity, within a human liver microsomal environment. Given the absence of specific literature for this compound, this document synthesizes established principles of drug metabolism, focusing on the predictable biotransformations of its core structural motifs: a nitroaromatic system and a substituted piperidine ring. We present detailed, field-proven protocols for conducting in vitro metabolism studies, strategies for metabolite identification using modern analytical techniques, and a discussion of the underlying enzymatic pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: The Imperative of Metabolic Profiling

The journey of any new chemical entity (NCE) from discovery to clinical application is critically dependent on a thorough understanding of its metabolic profile. The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for excretion. This process dictates a compound's pharmacokinetic properties, potential for drug-drug interactions, and risk of forming toxic metabolites.

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide incorporates two key pharmacophores known to be metabolically active: a nitroaromatic ring and an N-substituted piperidine moiety. Understanding how these groups are modified by hepatic enzymes is essential for predicting its in vivo behavior.

In vitro models are indispensable for early-stage metabolic assessment. Among these, human liver microsomes (HLM) are a robust and widely used system. HLMs are vesicles of the endoplasmic reticulum prepared from liver tissue, containing a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II). Their use allows for cost-effective, high-throughput screening of metabolic stability and metabolite profiling. This guide outlines the predictive pathways and experimental elucidation for the title compound using this critical in vitro tool.

Predicted Metabolic Pathways: A Mechanistic Overview

The structure of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide suggests several potential metabolic pathways, primarily involving Phase I oxidation and reduction, followed by Phase II conjugation.

Phase I Biotransformations (CYP450- and Reductase-Mediated)

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the most probable reactions are nitroreduction and oxidation of the piperidine ring.

  • Nitroreduction: The aromatic nitro group is a prime target for reductive metabolism. This is a multi-step process, often catalyzed by NADPH-cytochrome P450 reductase, which can convert the nitro group (-NO₂) sequentially to a nitroso (-NO), a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. While this can be a detoxification pathway, the hydroxylamino intermediate is often a chemically reactive species that can bind to macromolecules. This reduction is often favored under low-oxygen conditions.

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to CYP-mediated oxidation at several positions.

    • Hydroxylation: Oxidation can occur on the carbon atoms of the piperidine ring or on the 4-methyl group, creating hydroxylated metabolites.

    • Oxidation Alpha to Nitrogen: CYP enzymes can abstract a hydrogen atom from the carbon adjacent to the piperidine nitrogen, leading to the formation of a reactive iminium ion intermediate. This intermediate can be further processed, potentially leading to ring-opening.

    • N-Oxidation: The tertiary amine of the piperidine ring could be oxidized to an N-oxide, although this is generally a less common pathway for such structures compared to carbon hydroxylation.

Phase II Biotransformations (UGT-Mediated)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: This is a major Phase II pathway. The primary site for glucuronidation on this molecule would be the aromatic amine (-NH₂) formed from nitroreduction. Aromatic and heterocyclic amines are well-known substrates for various UGT isoforms. Should hydroxylation occur on the piperidine ring or methyl group, the resulting alcohol could also undergo O-glucuronidation.

The interplay of these pathways determines the overall metabolic profile of the compound. The following diagram illustrates these predicted transformations.

Metabolic_Pathway cluster_legend cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism P1 Phase I Reaction P2 Phase II Reaction Enz_CYP CYP450 Enz_Red P450 Reductase Enz_UGT UGT Parent 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Nitroso Nitroso Intermediate Parent->Nitroso Nitroreduction (P450 Reductase) Hydroxylated_Piperidine Hydroxylated Metabolite (Piperidine Ring or Methyl) Parent->Hydroxylated_Piperidine Hydroxylation (CYP450) Hydroxylamino Hydroxylamino Intermediate (Reactive) Nitroso->Hydroxylamino Reduction Amino Amino Metabolite Hydroxylamino->Amino Reduction Glucuronide Amino-Glucuronide Conjugate Amino->Glucuronide Glucuronidation (UGT)

Caption: Predicted metabolic pathways for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Experimental Workflow for Metabolic Profiling

To empirically determine the metabolic fate of the compound, a structured in vitro experiment using pooled human liver microsomes is required. The workflow involves separate incubations to assess Phase I and Phase II metabolism, followed by advanced analytical detection.

Workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation @ 37°C cluster_phase1 Phase I Assay cluster_phase2 Phase II Assay cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Sample Processing & Analysis Reagents Stock Solutions: - Test Compound (in DMSO) - Pooled HLM - Phosphate Buffer (pH 7.4) - Cofactors (NADPH-Regen, UDPGA) P1_Incubate HLM + Compound + Buffer Pre-incubate 5 min Reagents->P1_Incubate P2_Incubate HLM + Alamethicin + Buffer Activate on ice 15 min Reagents->P2_Incubate P1_Start Initiate with NADPH-Regen System P1_Incubate->P1_Start Timepoints Aliquots taken at T=0, 5, 15, 30, 60 min P1_Start->Timepoints P2_Add Add Compound Pre-incubate 5 min P2_Incubate->P2_Add P2_Start Initiate with UDPGA P2_Add->P2_Start P2_Start->Timepoints Quench Stop reaction with 2-3 volumes of cold Acetonitrile (+ Internal Standard) Timepoints->Quench Centrifuge Centrifuge to pellet protein (e.g., 10,000g, 10 min) Quench->Centrifuge Supernatant Transfer supernatant for analysis Centrifuge->Supernatant LCMS LC-MS/MS Analysis: - Metabolite Detection - Structural Elucidation - Quantification Supernatant->LCMS

Caption: Experimental workflow for in vitro metabolism study in human liver microsomes.

Detailed Protocol: Phase I Metabolism (CYP-Mediated)

This protocol aims to identify metabolites formed by oxidative and reductive enzymes requiring NADPH.

  • Reagent Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This provides a sustained source of NADPH for the enzymes.

    • Thaw pooled human liver microsomes (e.g., from a pool of 50 donors) on ice.

  • Incubation Procedure :

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (to a final concentration of 0.5-1.0 mg/mL), and the test compound (e.g., to a final concentration of 1-10 µM).

    • Include control incubations: one without the NADPH regenerating system (to check for non-NADPH dependent metabolism) and one without microsomes (to check for chemical instability).

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

  • Sampling and Reaction Termination :

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical quantification). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing :

    • Vortex the quenched samples thoroughly.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Detailed Protocol: Phase II Metabolism (UGT-Mediated)

This protocol is optimized for detecting glucuronide conjugates.

  • Microsome Activation :

    • The UGT cofactor, UDPGA, cannot easily cross the microsomal membrane. Therefore, the microsomes must be "activated" or permeabilized.

    • On ice, pre-incubate the liver microsomes in buffer containing a pore-forming agent such as alamethicin (e.g., 50 µg/mg microsomal protein) for 15-30 minutes.

  • Incubation Procedure :

    • To the activated microsomes, add MgCl₂ (final concentration ~5-10 mM, required for UGT activity), the test compound, and buffer.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the UGT cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA, final concentration ~2-5 mM).

  • Sampling and Termination : Follow the same procedure as described in Section 3.1, steps 3 and 4.

Metabolite Identification and Data Analysis

The gold standard for metabolite identification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Detection : The processed samples are injected into the LC-MS/MS system. A chromatographic separation is performed first. The mass spectrometer then scans for ions. Metabolites are initially identified by comparing the chromatograms of the reaction samples against the control (T=0 or no-cofactor) samples. New peaks that appear over time are potential metabolites.

  • Structural Elucidation : The mass-to-charge ratio (m/z) of each new peak is determined. The mass shift relative to the parent compound provides the first clue to the metabolic transformation. For example, a +15.99 Da shift indicates the addition of an oxygen atom (hydroxylation).

  • Tandem MS (MS/MS) : To confirm the structure, the mass spectrometer isolates the potential metabolite ion and fragments it. The resulting fragmentation pattern provides structural information, helping to pinpoint the exact site of modification (e.g., which carbon on the piperidine ring was hydroxylated).

Table 1: Predicted Metabolites and Their Mass Signatures
Proposed Metabolite IDMetabolic ReactionMass Shift (Da) from ParentAnalytical Confirmation Note
M1Nitroreduction to Amine-29.99(Loss of O₂ and gain of H₂)
M2a, M2b, etc.Hydroxylation+15.99MS/MS required to differentiate isomers
M3N-Oxidation+15.99May be chromatographically distinct from M2
M4M1 + Glucuronidation+146.02(Mass of M1 + 176.01 Da)
M5M2 + Glucuronidation+192.00(Mass of Parent + 192.00 Da)

Conclusion and Forward Outlook

This guide outlines a robust, hypothesis-driven approach to characterizing the hepatic microsomal metabolism of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide. The predicted pathways—nitroreduction, piperidine ring oxidation, and subsequent glucuronidation—are based on well-established biochemical principles governing the metabolism of these functional groups. The provided experimental protocols represent a standard, validated methodology for in vitro metabolite profiling in a drug discovery setting.

The results from these studies will be foundational. They will enable an assessment of the compound's metabolic stability (half-life, intrinsic clearance), identify its major metabolites, and provide critical information to guide further development. Identifying the specific CYP and UGT enzymes involved (reaction phenotyping) would be a logical next step to predict potential drug-drug interactions. Ultimately, this systematic approach is crucial for building a comprehensive DMPK profile and ensuring the selection of safe and efficacious drug candidates.

References

  • Chen, S., et al. (2016). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. Chemical Research in Toxicology. Available at: [Link]

  • Chowdhury, S. K., & Zhong, H. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. Available at: [Link]

  • Turesky, R. J., et al. (2016). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Various Authors. (2025). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. ResearchGate. Available at: [Link]

  • Pauthner, M. (2024). Microsomal stability assay for human and mouse liver microsomes. Protocols.io. Available at: [Link]

  • Mori, M., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. Available at: [Link]

  • ALWSCI. (2024). Analysis
Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Introduction In the landscape of pharmaceutical development and materials science, a thorough understanding of the thermodynamic properties of a compound is paramount. These properties govern a substance's stability, sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, a thorough understanding of the thermodynamic properties of a compound is paramount. These properties govern a substance's stability, solubility, and bioavailability, directly influencing its efficacy and formulation. This guide provides a comprehensive technical overview of the methodologies used to determine the core thermodynamic properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a molecule of interest for its potential applications in medicinal chemistry.

While specific experimental data for this particular compound is not yet widely published, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the established experimental and computational protocols necessary to fully characterize its thermodynamic profile. The methodologies described herein are based on established principles and validated techniques applied to analogous benzamide and nitroaromatic compounds.

Molecular Structure and a Priori Considerations

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a substituted benzamide with several key structural features that are expected to influence its thermodynamic behavior:

  • Aromatic Ring: The benzene ring provides a rigid scaffold.

  • Nitro Group: The electron-withdrawing nitro group can participate in strong intermolecular interactions.

  • Amide Group: The amide functionality is capable of forming strong hydrogen bonds, which will significantly impact melting point and solubility.

  • Methylpiperidine Group: This bulky, non-planar substituent will affect crystal packing and solubility.

Understanding these structural motifs allows us to anticipate the compound's physical properties and select the most appropriate characterization techniques.

I. Synthesis and Characterization

Proposed Synthetic Workflow

cluster_synthesis Synthesis cluster_purification Purification & Characterization Carboxylic_Acid 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid Activation Activation (e.g., SOCl2, CDI) Carboxylic_Acid->Activation Amidation Amidation (NH3 or NH4OH) Activation->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity_Analysis Final_Product Pure 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Purity_Analysis->Final_Product

Figure 1: A generalized workflow for the synthesis, purification, and characterization of the target compound.

Upon successful synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the compound, which is a critical prerequisite for accurate thermodynamic measurements.

II. Thermal Analysis: Melting Point and Enthalpy of Fusion

The melting point (Tfus) and enthalpy of fusion (ΔfusH) are fundamental thermodynamic properties that provide insights into the stability of the crystal lattice. Differential Scanning Calorimetry (DSC) is the primary technique for determining these parameters.[2][3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating ramp is often performed to investigate any changes in the material's thermal behavior after the initial melt.

  • Data Analysis: The melting point is typically taken as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Data Presentation
ParameterSymbolExpected Range/ValueSignificance
Melting PointTfusTo be determinedIndicator of purity and lattice energy
Enthalpy of FusionΔfusHTo be determinedEnergy required to break the crystal lattice

III. Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for assessing the energetic stability of a molecule. Combustion calorimetry is the gold standard for experimentally determining the enthalpy of formation of organic compounds.[4][5]

Experimental Protocol: Combustion Calorimetry
  • Sample Preparation: A precisely weighed pellet of the compound (typically 0.5-1.0 g) is placed in a crucible within a combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with a high purity of oxygen (e.g., to 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via a cotton fuse and a platinum wire. The temperature of the water is monitored with high precision as a function of time until the system reaches a final, stable temperature.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Computational Approach: G4 Quantum-Chemical Method

In parallel with experimental determination, high-level quantum-chemical methods like G4 theory can be employed to calculate the gas-phase enthalpy of formation.[4][5] This computational approach provides a valuable independent verification of the experimental results.

cluster_exp Experimental Determination cluster_comp Computational Determination Combustion Combustion Calorimetry Heat_Combustion Heat of Combustion Combustion->Heat_Combustion Hess_Law Hess's Law Calculation Heat_Combustion->Hess_Law Final_Hf Standard Enthalpy of Formation (ΔfH°m) Hess_Law->Final_Hf G4_Theory G4 Quantum-Chemical Calculation Atomization_Energy Atomization Energy G4_Theory->Atomization_Energy Atomization_Energy->Final_Hf Elemental_Hf Known Enthalpies of Formation of Elements Elemental_Hf->Hess_Law

Figure 2: A workflow illustrating the parallel experimental and computational determination of the enthalpy of formation.

IV. Vapor Pressure and Enthalpy of Sublimation/Vaporization

The vapor pressure of a compound is a measure of its volatility, while the enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) quantifies the energy required for a substance to transition from the solid or liquid phase to the gas phase, respectively. These parameters are critical for understanding purification processes like sublimation and for assessing potential inhalation exposure. The transpiration method is a reliable technique for measuring low vapor pressures.[2][4]

Experimental Protocol: Transpiration Method
  • Sample Preparation: A sample of the compound is packed into a saturator tube.

  • Experimental Setup: The saturator is placed in a temperature-controlled environment. A stream of an inert carrier gas (e.g., nitrogen) is passed through the saturator at a known, constant flow rate.

  • Vapor Collection: The gas stream, now saturated with the vapor of the compound, is passed through a condenser or an absorption trap where the transported substance is collected.

  • Quantification: The amount of condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique (e.g., GC-MS).

  • Data Analysis: The vapor pressure at a given temperature is calculated from the mass of the transported substance, the volume of the carrier gas, and the molar mass of the compound. By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

V. Solubility and Dissolution Thermodynamics

Solubility is a critical thermodynamic property for drug development, as it directly impacts a drug's absorption and bioavailability. The thermodynamics of dissolution, including the Gibbs energy (ΔsolG), enthalpy (ΔsolH), and entropy (ΔsolS) of solution, provide a deeper understanding of the dissolution process at a molecular level.

Experimental Protocol: Isothermal Shake-Flask Method
  • System Preparation: An excess amount of the solid compound is added to a series of vials containing different pharmaceutically relevant solvents (e.g., water, ethanol, buffers at various pH values).

  • Equilibration: The vials are sealed and agitated in a constant-temperature water bath for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours).

  • Sample Analysis: After equilibration, the suspensions are filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Thermodynamic Calculations: By determining the solubility at different temperatures, the thermodynamic parameters of dissolution can be calculated using the van't Hoff equation.

Data Presentation

The solubility data can be correlated with temperature using models such as the modified Apelblat, Wilson, or NRTL models.[6]

SolventTemperature (°C)Solubility (mol/L)ΔsolG (kJ/mol)ΔsolH (kJ/mol)ΔsolS (J/mol·K)
Water25To be determinedTo be determinedTo be determinedTo be determined
Ethanol25To be determinedTo be determinedTo be determinedTo be determined
pH 7.4 Buffer25To be determinedTo be determinedTo be determinedTo be determined

VI. Computational Thermodynamics

In addition to dedicated quantum-chemical calculations for specific properties, broader computational thermodynamic modeling can provide a holistic understanding of the compound's behavior in multi-component systems.[7] The CALPHAD (Calculation of Phase Diagrams) method, for instance, can be used to model phase equilibria and thermodynamic properties as a function of temperature, pressure, and composition. Such models are invaluable for predicting the behavior of the compound during formulation and in complex biological environments.

Conclusion

This technical guide has outlined a comprehensive strategy for the determination of the key thermodynamic properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. By employing a combination of established experimental techniques such as DSC, combustion calorimetry, the transpiration method, and solubility assays, alongside robust computational methods, a complete thermodynamic profile of this molecule can be established. The resulting data will be invaluable for guiding its development in pharmaceutical or material science applications, enabling rational formulation design and a deeper understanding of its fundamental physicochemical behavior.

References

  • Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy. Journal of Chemical & Engineering Data. [Link]

  • Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. ResearchGate. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]

  • Benzamide. NIST Chemistry WebBook. [Link]

  • p-nitrobenzamide. NIST/TRC Web Thermo Tables. [Link]

  • Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers. Journal of Chemical & Engineering Data. [Link]

  • Computational Thermodynamics: Thermodynamic Models. ResearchGate. [Link]

  • 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). PubChemLite. [Link]

  • Chapter 19. Thermochemical modelling of multi-component systems. IAEA. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Cell Culture Assays Using Pamiparib (BGB-290)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unraveling the Therapeutic Potential of Pamiparib (BGB-290), a Potent PARP1/2 Inhibitor Pamipar...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of Pamiparib (BGB-290), a Potent PARP1/2 Inhibitor

Pamiparib, also known as BGB-290, is a highly potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are critical components of the cellular machinery responsible for DNA damage repair, particularly through the base excision repair (BER) pathway. In the context of oncology, cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, become exquisitely dependent on PARP-mediated repair for their survival.

The mechanism of action of Pamiparib extends beyond simple enzymatic inhibition. It acts as a "PARP trapper," locking the PARP enzyme onto the DNA at sites of single-strand breaks.[4][5] This trapped PARP-DNA complex is a cytotoxic lesion that stalls replication forks, leading to double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, culminating in genomic instability and, ultimately, apoptotic cell death. This concept of "synthetic lethality" forms the foundation of the therapeutic strategy for PARP inhibitors like Pamiparib.

Biochemically, Pamiparib demonstrates impressive potency with IC50 values of approximately 1.3 nM and 0.9 nM for PARP1 and PARP2, respectively.[1][2] In cellular assays, it effectively inhibits PARP activity with an IC50 in the sub-nanomolar range (around 0.2 nM).[1][2] This high potency and selectivity make Pamiparib a valuable tool for investigating the role of PARP in DNA repair and a promising therapeutic agent in the clinical setting, particularly for cancers with BRCA1/2 mutations.[1][2][5]

This comprehensive guide provides detailed protocols for key in vitro cell culture assays to characterize the cellular effects of Pamiparib, enabling researchers to robustly evaluate its anti-cancer properties.

I. Core Experimental Workflow: From Compound Handling to Data Interpretation

A successful in vitro study with Pamiparib necessitates careful planning and execution. The following workflow provides a logical sequence for characterizing its biological activity.

Experimental Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A Pamiparib Stock Solution Preparation C Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo) A->C D Western Blot Analysis (PARP Activity & Downstream Effects) A->D E Cell Cycle Analysis (Flow Cytometry) A->E B Cell Line Selection & Culture B->C B->D B->E F IC50 Determination C->F G Protein Expression Quantification D->G H Cell Cycle Distribution Analysis E->H I Mechanistic Insights & Conclusions F->I G->I H->I

Figure 1: A generalized experimental workflow for the in vitro characterization of Pamiparib.

II. Essential First Step: Preparation of Pamiparib (BGB-290) Stock Solution

Accurate and consistent preparation of the compound stock solution is paramount for reproducible results.

Materials:

  • Pamiparib (BGB-290) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of Pamiparib powder needed. The molecular weight of Pamiparib is 263.29 g/mol .

  • Dissolution: Carefully weigh the Pamiparib powder and dissolve it in the appropriate volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 2.63 mg of Pamiparib in 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly and, if necessary, gently warm it at 37°C for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

III. Cell Line Selection and Culture

The choice of cell lines is critical for investigating the mechanism of action of Pamiparib.

Recommended Cell Lines:

  • HR-deficient cell lines (high sensitivity):

    • MDA-MB-436 (breast cancer, BRCA1 mutant)[2][4]

    • UWB1.289 (ovarian cancer, BRCA1 mutant)[2]

    • HCC1395 (breast cancer, BRCA1 mutant)[4]

  • HR-proficient cell lines (low sensitivity - for comparison):

    • MDA-MB-231 (breast cancer, wild-type BRCA)[4]

    • SK-BR-3 (breast cancer, wild-type BRCA)[4]

General Cell Culture Protocol:

  • Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells regularly to maintain them in the logarithmic growth phase.

  • Perform routine checks for mycoplasma contamination.

IV. Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the dose-dependent effect of Pamiparib on cell proliferation and viability. The CellTiter-Glo® assay measures ATP levels, which is an indicator of metabolically active cells.[2][5]

Materials:

  • Selected cancer cell lines

  • 96-well clear-bottom, white-walled microplates

  • Pamiparib stock solution (10 mM in DMSO)

  • Complete growth medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (to ensure logarithmic growth throughout the experiment) in 100 µL of complete growth medium.

    • Incubate the plate for 16-24 hours to allow for cell attachment.[2][7]

  • Compound Treatment:

    • Prepare a serial dilution of Pamiparib in complete growth medium. A 10-point dilution series is recommended to generate a robust dose-response curve.[2]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Pamiparib. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

    • Treat the cells in duplicate or triplicate for each concentration.

  • Incubation: Incubate the plate for a prolonged period, typically 7 days, to observe the full effect of the PARP inhibitor on cell proliferation.[2][5][7]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[2][7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell control from all other values.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the normalized viability against the logarithm of the Pamiparib concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell Line BRCA Status Reported IC50 / EC50 for Pamiparib
MDA-MB-436BRCA1 mutant10.6 nM[4]
UWB1.289BRCA1 mutant53.8 nM[2]
HCC1395BRCA1 mutant42.5 nM[4]
MDA-MB-231Wild-type> 10,000 nM[4]
SK-BR-3Wild-type> 10,000 nM[4]

V. Protocol 2: Western Blot Analysis for PARP Activity and Apoptosis Induction

Western blotting can be used to visualize the inhibition of PARP activity (by detecting levels of poly(ADP-ribose) or PAR) and to assess the induction of apoptosis (by detecting cleaved PARP-1 and cleaved caspase-3).

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PAR, anti-PARP-1, anti-cleaved PARP-1, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin or -GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After treating the cells with Pamiparib for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to the loading control.

  • Compare the expression levels of the target proteins in Pamiparib-treated samples to the vehicle control.

VI. Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of Pamiparib's effect on cell cycle progression. PARP inhibitors can induce cell cycle arrest, typically at the G2/M phase, in HR-deficient cells.

Materials:

  • Treated cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • After treatment with Pamiparib for 24-48 hours, harvest the cells (including any floating cells in the medium).

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

  • Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell populations and generate DNA content histograms.

  • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Compare the cell cycle distribution of Pamiparib-treated cells to the vehicle control.

Signaling Pathway cluster_hr_proficient HR-Proficient Cells cluster_hr_deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Trapped_Complex Trapped PARP-DNA Complex PARP->Trapped_Complex Pamiparib Pamiparib (BGB-290) Pamiparib->PARP inhibits & traps Replication_Fork_Stalling Replication Fork Stalling Trapped_Complex->Replication_Fork_Stalling DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Stalling->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair No_HR_Repair Defective HR Repair DNA_DSB->No_HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death No_HR_Repair->Apoptosis

Figure 2: The mechanism of action of Pamiparib, highlighting the concept of synthetic lethality.

VII. Best Practices and Troubleshooting

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all samples and is below a cytotoxic level (typically ≤ 0.5%).

  • Cell Viability Assay:

    • Low signal: The cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for each cell line.

    • High background: Ensure proper subtraction of the "medium only" control.

  • Western Blotting:

    • No or weak signal: Check the protein transfer efficiency, antibody dilutions, and ECL substrate activity.

    • High background: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Flow Cytometry:

    • Broad peaks: This could be due to improper cell handling or fixation. Ensure a single-cell suspension before fixation and perform fixation gently.

    • Debris in the low-channel region: Gate out the debris during data analysis.

VIII. Conclusion

Pamiparib (BGB-290) is a powerful tool for probing the intricacies of DNA damage repair and for developing targeted cancer therapies. The protocols outlined in this guide provide a robust framework for the in vitro characterization of its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects. By adhering to these detailed methodologies and best practices, researchers can generate high-quality, reproducible data to advance our understanding of this promising PARP inhibitor.

IX. References

  • Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed. PubMed. [Link]

  • Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - ResearchGate. ResearchGate. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. MDPI. [Link]

  • Clinical Study Protocol - ClinicalTrials.gov. ClinicalTrials.gov. [Link]

  • Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed. PubMed. [Link]

  • 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) - PubChemLite. PubChemLite. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. National Center for Biotechnology Information. [Link]

  • 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem. PubChem. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - NIH. National Center for Biotechnology Information. [Link]

  • (PDF) Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC‐MS/MS - ResearchGate. ResearchGate. [Link]

  • 4-(3-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID - NextSDS. NextSDS. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. MDPI. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. MDPI. [Link]

  • Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed. PubMed. [Link]

  • 3H-imidazo[4,5-c]pyridin-2-yl]benzoyl]piperidin-4-yl]benzonitrile - PubChem. PubChem. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - Brieflands. Brieflands. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - MDPI. MDPI. [Link]

  • 3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent - PubMed. PubMed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. MDPI. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. PubMed. [Link]

Sources

Application

Application Note: Optimal Solvent Selection and Preparation Protocols for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in In Vitro Assays

Introduction & Compound Profiling 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a synthetic organic building block frequently utilized in the development of targeted therapeutics, such as poly (ADP-ribose) polymerase (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profiling

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a synthetic organic building block frequently utilized in the development of targeted therapeutics, such as poly (ADP-ribose) polymerase (PARP) inhibitors and benzimidazole derivatives.

Structurally, the molecule presents a unique solubility challenge. It possesses a highly lipophilic 4-methylpiperidine moiety, a rigid planar nitrobenzene core, and a primary carboxamide group. This combination of a hydrophobic tail and a polar, hydrogen-bonding head group results in high crystal lattice energy. Consequently, the compound exhibits extremely poor aqueous solubility but dissolves readily in polar aprotic solvents capable of disrupting these intermolecular forces.

Table 1: Quantitative Compound Profile

PropertyValue
Chemical Name 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
CAS Number 335210-47-4[1]
Molecular Weight 263.29 g/mol [1]
Molecular Formula C13H17N3O3[1]
Physical State Solid Powder

Solvent Selection Matrix

Selecting the appropriate solvent is critical to ensuring compound bioavailability in in vitro assays without inducing solvent-mediated cytotoxicity.

Table 2: Solvent Comparison for In Vitro Applications

SolventMax Stock Concentration (Est.)In Vitro Toxicity ThresholdAdvantagesDisadvantages
DMSO (Anhydrous) >50 mM≤ 0.1% v/vGold standard; disrupts crystal lattice effectively.Hygroscopic; high concentrations alter cell permeability.
DMF >50 mM≤ 0.1% v/vExcellent for highly lipophilic compounds.More toxic than DMSO; harder to remove from systems.
Ethanol (Absolute) ~5-10 mM≤ 0.5% v/vLess cytotoxic in specific primary cell lines.Lower solubility limit; volatile, leading to concentration drift.
Aqueous Buffers < 0.1 mMN/APhysiologically relevant; no solvent toxicity.Requires co-solvents (e.g., Tween-20, BSA) to prevent precipitation.

Mechanistic Insights: Overcoming the "Crash-Out" Phenomenon

When a highly concentrated DMSO stock of a lipophilic compound is introduced directly into an aqueous buffer or cell culture media, the solvent rapidly diffuses into the water. This leaves the hydrophobic compound locally supersaturated, causing it to nucleate and precipitate—a process known as the "crash-out" phenomenon.

Causality & Prevention: To prevent hydrophobic collapse, intermediate stepwise dilutions and continuous agitation (vortexing) are required. By adding the DMSO stock dropwise into a vortexing aqueous phase, you ensure rapid dispersion, minimizing localized supersaturation and preventing the compound from nucleating into microcrystals 2[2].

Furthermore, keeping the final DMSO concentration at or below 0.1% (v/v) is critical. While3[3],4[4].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Note: This protocol establishes a self-validating system where visual clarity confirms complete solvation.

  • Weighing: Accurately weigh 2.63 mg of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide powder[1].

  • Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial.

    • Causality: Using anhydrous DMSO is mandatory. DMSO is highly hygroscopic; absorbed water dramatically reduces the solubility of lipophilic compounds and degrades stock integrity over time.

  • Agitation: Vortex the solution vigorously for 2-5 minutes at room temperature. If the solution is not entirely optically clear, sonicate in a water bath for 5 minutes.

  • Storage: Aliquot the 10 mM master stock into single-use vials (e.g., 50 µL per vial) and store at -20°C to -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation (water) into the stock and cause irreversible compound precipitation.

Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM DMSO stock at room temperature. Do not heat.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed culture media.

    • Critical Step: Add the DMSO stock dropwise while continuously vortexing the media. Do not add media to the DMSO.

  • Final Assay Dilution: Perform serial dilutions in culture media to reach your final desired assay concentration (e.g., 10 µM).

  • Validation: Ensure the final DMSO concentration does not exceed 0.1% v/v in the assay plate (e.g., a 10 µM final concentration derived from a 10 mM stock yields exactly 0.1% DMSO)[4].

Workflow Visualization

G Solid 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide (Solid Powder) Weigh Weighing & Calculation (2.63 mg for 1 mL) Solid->Weigh AddDMSO Add Anhydrous DMSO (100%) Weigh->AddDMSO Agitate Vortex / Sonicate (Room Temp, 5-10 min) AddDMSO->Agitate Stock 10 mM Master Stock (Clear Solution) Agitate->Stock Complete dissolution Aliquot Aliquot & Store (-20°C to -80°C) Stock->Aliquot Prevent freeze-thaw Dilute Intermediate Dilution (in Media/Buffer) Stock->Dilute Freshly prepared Assay Final In Vitro Assay (DMSO ≤ 0.1% v/v) Dilute->Assay Dropwise addition to prevent crash-out

Workflow for the preparation and dilution of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

References

  • Source: PMC (National Institutes of Health)
  • Isolation of Macrocyclic Trichothecene Mycotoxins from the Lethal Toxic Mushroom Podostroma cornu-damae and Their Cytotoxic Activities Source: MDPI URL
  • Navigating the Solubility Landscape of 3,3'-Diindolylmethane (DIM)
  • 4-(4-Methylpiperidin-1-yl)

Sources

Method

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide crystallization and purification methods

Application Note: Advanced Isolation, Purification, and Crystallization Strategies for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide Introduction & Chemical Context The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Isolation, Purification, and Crystallization Strategies for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Introduction & Chemical Context

The compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS: 6637-54-3) is a highly functionalized building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and anti-inflammatory agents[1]. Synthesizing this intermediate typically involves a nucleophilic aromatic substitution (S_NAr) between a 4-halo-3-nitrobenzamide and 4-methylpiperidine.

Because the crude reaction mixture often contains unreacted neutral starting materials and highly water-soluble amine byproducts, achieving pharmaceutical-grade purity requires exploiting the distinct physicochemical properties of the target molecule. The presence of a basic piperidine ring, an electron-withdrawing nitro group, and a hydrogen-bond-donating primary amide provides a unique profile that dictates our purification strategy.

Physicochemical Profiling

To design a self-validating purification protocol, we must first analyze the quantitative properties of the molecule. The basicity of the piperidine nitrogen is the primary lever for liquid-liquid extraction, while the hydrogen-bonding network of the amide and nitro groups drives crystallization thermodynamics.

Table 1: Physicochemical Properties Informing Purification Strategy

PropertyValueSignificance for Purification Strategy
CAS Number 6637-54-3Unique identifier for API intermediate sourcing[1].
Molecular Weight 263.29 g/mol Critical for stoichiometric calculations during reactive salt formation[2].
Amide pKa (Predicted) 16.05 ± 0.50The amide remains neutral under standard aqueous workup conditions[2].
Piperidine pKa ~9.0 – 10.0Enables reversible protonation at low pH for selective acid-base extraction.
Solubility Profile Lipophilic baseSoluble in EtOAc/DCM; insoluble in water (free base) and heptane.

Strategic Purification Workflow

The purification of this intermediate is divided into two distinct phases: an initial phase separation to purge synthesis byproducts, followed by a precision crystallization step to achieve >99% purity. The decision tree below outlines the logical progression of these methods.

PurificationWorkflow Crude Crude 4-(4-Methylpiperidin-1-yl) -3-nitrobenzamide Workup Acid-Base Extraction (pH swing 2.0 to 10.0) Crude->Workup OrgLayer Organic Phase (Free Base in EtOAc) Workup->OrgLayer Extract & Phase Separate Decision Purification Route OrgLayer->Decision Cryst Solvent/Anti-Solvent Crystallization (EtOAc/Heptane) Decision->Cryst Route A Salt Salt Formation (HCl in EtOH) Decision->Salt Route B PureBase Pure Free Base (>99% HPLC) Cryst->PureBase Filter & Dry PureSalt Pure HCl Salt (>99.5% HPLC) Salt->PureSalt Filter & Dry

Workflow for the purification and crystallization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Acid-Base Extraction (Liquid-Liquid Partitioning)

Causality: Acid-base extraction utilizes the difference in solubility of a compound in its charged versus neutral state[3]. By washing the crude organic mixture with an aqueous acid, the basic piperidine nitrogen is protonated, forming a highly water-soluble ammonium salt. This forces the target molecule into the aqueous layer, leaving unreacted 4-halo-3-nitrobenzamide (which is neutral) trapped in the organic waste[4]. Subsequent basification of the aqueous layer neutralizes the piperidine, crashing the lipophilic free base out of the water to be recovered in a fresh organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Acidic Extraction: Add 1.0 M HCl (3 × 5 mL/g) to the organic layer in a separatory funnel. Shake vigorously and vent.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated product). Discard the upper EtOAc layer containing neutral impurities.

  • Basification: Cool the combined aqueous layers to 5°C in an ice bath. Slowly add 2.0 M NaOH dropwise under vigorous stirring until the pH reaches 10.0.

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3 × 5 mL/g).

  • Finishing: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the semi-pure free base.

  • Self-Validation Checkpoint: Test the pH of the aqueous layer during step 4 using a calibrated pH probe. It must be ≥ 10.0 to ensure complete deprotonation; a lower pH will result in the product remaining ionized and lost in the aqueous waste stream.

Protocol B: Anti-Solvent Crystallization of the Free Base

Causality: The free base exhibits moderate lipophilicity. Ethyl acetate acts as an excellent primary solvent because its moderate polarity interacts favorably with the amide and nitro dipoles at elevated temperatures. Heptane acts as a strong anti-solvent, drastically reducing the solubility of the lipophilic piperidine moiety. Slowly introducing heptane at the cloud point ensures controlled supersaturation, preventing the compound from "oiling out"—a common failure mode for piperidine derivatives.

Step-by-Step Methodology:

  • Dissolution: Transfer the concentrated free base to a jacketed crystallization vessel. Add EtOAc (approx. 3–5 mL/g) and heat to 60°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove any insoluble particulates.

  • Anti-Solvent Addition: Maintain the filtrate at 50–55°C. Begin dropwise addition of Heptane while stirring at 200 rpm.

  • Seed Bed Formation: Stop Heptane addition immediately when the solution becomes persistently cloudy (the cloud point). Age the suspension for 30 minutes at 50°C to allow a stable crystal seed bed to form.

  • Growth Phase: Resume Heptane addition over 1 hour until a final EtOAc:Heptane volumetric ratio of 1:4 is achieved.

  • Isolation: Cool the slurry linearly to 5°C over 2 hours. Filter the resulting crystals, wash with cold Heptane (1 mL/g), and dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation Checkpoint: The formation of a persistent cloudiness at 50°C confirms supersaturation. If an oil layer forms instead of a crystalline suspension, the system is over-concentrated. Reheat to 60°C, add 10% more EtOAc to redissolve the oil, and re-attempt the anti-solvent addition at a slower rate.

Protocol C: Reactive Crystallization (Hydrochloride Salt Formation)

Causality: For applications requiring ultra-high purity (>99.5%), converting the basic piperidine to a hydrochloride salt provides a highly crystalline solid with a rigid lattice. Salt formation fundamentally alters the solubility profile, forcing the target molecule to precipitate from alcoholic solvents while structurally similar basic impurities remain dissolved.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in absolute Ethanol (5 mL/g) at 20°C.

  • Reactive Precipitation: Slowly add 1.05 molar equivalents of 2.0 M Ethanolic HCl dropwise. Monitor for a mild exotherm.

  • Aging: Stir the mixture for 2 hours at 20°C as the hydrochloride salt precipitates into a thick white/pale-yellow slurry.

  • Isolation: Cool the suspension to 0–5°C and age for an additional 1 hour to maximize thermodynamic yield.

  • Drying: Filter the solid, wash with ice-cold Ethanol (1 mL/g), and dry under vacuum at 50°C until a constant weight is achieved.

References

  • ChemScene. "4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide | CAS No. 6637-54-3". Source: ChemScene.
  • ChemicalBook. "4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CAS". Source: ChemicalBook.
  • Wikipedia. "Acid–base extraction". Source: Wikipedia.
  • Chemistry Steps. "Organic Acid-Base Extractions". Source: Chemistry Steps.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals synthesizing 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a critical intermediate often uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals synthesizing 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a critical intermediate often utilized in the development of PARP inhibitors and other targeted therapeutics.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . Below, you will find a mechanistic breakdown, troubleshooting FAQs addressing common synthetic bottlenecks, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow & Visualization

The SNAr reaction proceeds via an addition-elimination mechanism. Understanding this pathway is critical for troubleshooting sluggish reactions or unwanted side products.

SNAr_Mechanism Start 4-Fluoro-3-nitrobenzamide + 4-Methylpiperidine Cond Base (K2CO3) Solvent (DMSO), 70 °C Start->Cond Attack Nucleophilic Attack (Rate-Determining Step) Cond->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Lowers LUMO Elimination Fast Elimination (Loss of Fluoride) Meisenheimer->Elimination Restores Aromaticity Product 4-(4-Methylpiperidin-1-yl)- 3-nitrobenzamide Elimination->Product

Workflow and S_NAr mechanism for synthesizing 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Troubleshooting Guides & FAQs

Q1: My reaction using 4-chloro-3-nitrobenzamide stalls at 60% conversion even after 24 hours at 100 °C. How can I drive it to completion? A1: The stall is caused by the high activation energy required to break the aromaticity of your starting material. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex, not the subsequent loss of the leaving group . Solution: Switch your starting material to 4-fluoro-3-nitrobenzamide . Because fluorine is highly electronegative, it strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring via inductive effects, making the ipso-carbon significantly more electrophilic than when chlorine is present . This switch lowers the activation energy, allowing the reaction to reach >98% conversion in just 2 hours at 70 °C.

Q2: I am observing a significant byproduct that LC-MS identifies as having an [M-H]⁻ mass corresponding to 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. What causes this? A2: This byproduct is the result of the hydrolysis of your primary benzamide group. Causality: DMSO is highly hygroscopic. If wet DMSO is used in the presence of an inorganic base like K₂CO₃ at elevated temperatures, hydroxide ions (OH⁻) are generated. These hydroxide ions act as competitive nucleophiles, attacking the amide carbonyl and hydrolyzing it to the corresponding carboxylic acid. Solution: Ensure strictly anhydrous conditions. Store K₂CO₃ in a desiccator and use anhydrous DMSO (H₂O < 100 ppm). If ambient moisture cannot be strictly controlled, switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), which cannot generate hydroxide ions.

Q3: The product "oils out" instead of precipitating when I crash the DMSO reaction mixture into water. How do I get a filterable solid? A3: Oiling out (liquid-liquid phase separation) occurs when the reaction mixture is rapidly quenched into a large volume of water. This creates localized zones of supersaturation where the product separates as an amorphous, viscous liquid phase rather than a crystalline solid, trapping DMSO and impurities inside the matrix. Solution: Reverse the quenching process. Slowly add water dropwise to the vigorously stirring DMSO reaction mixture via an addition funnel. After adding ~0.5 volumes of water, pause and add a seed crystal to promote nucleation. Once a uniform slurry forms, continue adding the remaining water.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the quantitative optimization data across different synthetic parameters, demonstrating why the fluoro-substitution route is superior.

Starting MaterialAmine Eq.Base (Eq.)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity
4-Chloro-3-nitrobenzamide1.2K₂CO₃ (1.5)DMF1001875%62%Unreacted SM
4-Chloro-3-nitrobenzamide1.5DIPEA (2.0)DMSO120 (MW)0.595%81%Dimerization
4-Fluoro-3-nitrobenzamide 1.1 K₂CO₃ (1.1) DMSO 70 2 >99% 98% None detected

Validated Experimental Protocol

This methodology is adapted from optimized patent literature and is designed as a self-validating system to ensure reproducibility and high yield.

Reagents:

  • 4-Fluoro-3-nitrobenzamide (1.0 eq, 4.89 g, 26.6 mmol)

  • 4-Methylpiperidine (1.1 eq, 3.45 mL, 29.2 mmol)

  • Potassium carbonate, anhydrous (1.1 eq, 4.04 g, 29.2 mmol)

  • Anhydrous DMSO (25 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dried 100 mL round-bottom flask with 4-fluoro-3-nitrobenzamide and anhydrous K₂CO₃.

  • Solvation & Addition: Add anhydrous DMSO (25 mL) to form a suspension. Add 4-methylpiperidine dropwise via syringe.

  • Reaction: Stir the mixture at 70 °C under a nitrogen atmosphere for exactly 2 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation metric: The reaction is validated to proceed to the next step only if the extracted ion chromatogram (EIC) shows the starting material peak (m/z 185 [M+H]⁺) is ≤ 1% relative to the product peak (m/z 264 [M+H]⁺). If >1%, continue heating for 30 minutes and re-test.

  • Controlled Precipitation: Cool the reaction mixture to room temperature (20-25 °C). Equip an addition funnel and slowly add 125 mL of deionized water dropwise over 30 minutes with vigorous stirring to prevent oiling out.

  • Isolation: Isolate the resulting bright yellow solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold water to remove residual DMSO and inorganic salts.

  • Drying: Place the solid in a vacuum oven at 56 °C for 48-72 hours until a constant weight is achieved.

  • Final Yield: Expected yield is ~6.8 g (98%).

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: 15.4: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Heterocyclic amides useful as protein modulators (WO2017175147A1)
Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 4-(4-Methylpiperidin-1-yl)-3-nitrobenzami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide .

Due to its structural features—specifically the highly basic piperidine moiety—this compound is notoriously prone to peak tailing in Reversed-Phase Liquid Chromatography (RPLC). This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you achieve robust, symmetrical peak shapes.

Diagnostic Workflow

Before adjusting your method, you must isolate whether the tailing is caused by a chemical interaction specific to the piperidine ring or a physical failure within the HPLC system[1].

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry > 1.5) CheckPeaks Do ALL peaks tail or just the API? Start->CheckPeaks AllPeaks ALL Peaks Tail CheckPeaks->AllPeaks Yes JustAPI Only API Tails CheckPeaks->JustAPI No Physical Physical / Hardware Issue AllPeaks->Physical Chemical Chemical Interaction Issue JustAPI->Chemical Action1 Check for Column Void or Frit Contamination Physical->Action1 Action2 Minimize Extra-Column Dead Volume Physical->Action2 Action3 Check Mobile Phase pH vs Analyte pKa Chemical->Action3 Action4 Add Silanol Suppressor (e.g., TEA) Chemical->Action4 Action5 Switch to Type B Endcapped Column Chemical->Action5

Diagnostic workflow to isolate chemical vs. physical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide specifically exhibit severe peak tailing? A1: The root causality lies in the basicity of the piperidine nitrogen, which typically has a pKa > 10[2]. In standard acidic or neutral mobile phases, this nitrogen is fully protonated ( NH+ ). Concurrently, older or non-endcapped silica stationary phases contain residual acidic silanol groups ( Si−OH ) that ionize into Si−O− at mid-range pH levels[3]. The resulting electrostatic attraction (ion-exchange) between the protonated analyte and ionized silanols competes with the primary hydrophobic retention mechanism, causing the analyte molecules to "drag" and elute as an asymmetrical tail[1].

Q2: How can I adjust my mobile phase to eliminate these secondary interactions? A2: You must disrupt the electrostatic attraction using one of two chemical strategies:

  • pH Suppression: Lowering the mobile phase pH to < 3.0 ensures that residual silanols remain protonated and neutral ( Si−OH ), eliminating the anionic binding sites[4].

  • Silanol Suppressors: Adding a competing base, such as Triethylamine (TEA) at 10–20 mM, to the mobile phase[5]. TEA is a small, highly basic molecule that aggressively binds to and masks ionized silanols, physically blocking the piperidine moiety from interacting with those active sites[6].

Q3: I optimized the mobile phase, but the peak is still tailing. Could it be a hardware issue? A3: Yes. If chemical interactions are suppressed but tailing persists, you must investigate physical column deformation or extra-column volume[7]. A void at the head of the column (packing bed deformation) or a partially blocked inlet frit disrupts the laminar flow profile. Crucial distinction: Physical issues will cause tailing for all eluting peaks in your chromatogram, whereas chemical silanol interactions typically only affect the basic API[1].

Q4: Does the choice of column matter for this specific molecule? A4: Absolutely. Older "Type A" silica columns have a high density of acidic silanols and metallic impurities. To achieve symmetrical peaks for piperidine derivatives, you should upgrade to modern "Type B" (ultra-pure) silica columns that are fully endcapped (where residual silanols are chemically capped with trimethylsilyl groups)[4].

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the expected quantitative improvements in peak shape when troubleshooting a basic piperidine derivative under various chromatographic conditions.

Column TypeMobile Phase AdditiveMobile Phase pHAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Resolution Impact
Type A (Non-Endcapped)None6.52.8 - 3.5 (Severe)> 2.0Poor (Co-elution risk)
Type A (Non-Endcapped)20 mM Triethylamine (TEA)6.51.4 - 1.6 (Moderate)1.3 - 1.5Acceptable
Type B (Fully Endcapped)None6.51.3 - 1.5 (Moderate)1.2 - 1.4Acceptable
Type B (Fully Endcapped)None2.51.0 - 1.1 (Ideal)1.0 - 1.05Excellent
Hybrid Organic-InorganicNone10.0*1.0 - 1.1 (Ideal)1.0 - 1.05Excellent

*Note: Operating at pH 10 deprotonates the piperidine ring, eliminating the positive charge entirely. This requires a specialized high-pH stable column.

Mechanistic Pathway

Mechanism Analyte Protonated Analyte (Piperidine NH+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Electrostatic Interaction (Tailing) Endcap Endcapping (TMS Groups) Analyte->Endcap Ideal Hydrophobic Interaction (Symmetric) Silica Silica Surface (Stationary Phase) Silica->Silanol Residual active sites Silica->Endcap Type B / Shielded TEA Triethylamine (TEA+) Competing Base TEA->Silanol Competitive Binding (Blocks Analyte)

Competitive binding mechanism of TEA vs. protonated piperidine on the silica surface.

Step-by-Step Experimental Protocols

Protocol A: Mobile Phase Optimization with a Silanol Suppressor (Self-Validating)

Objective: Mask residual silanols using Triethylamine (TEA) to eliminate chemical tailing[3].

  • Preparation: Measure 1.0 L of HPLC-grade water (or your aqueous phase).

  • TEA Addition: Add 2.8 mL of pure Triethylamine (TEA) to achieve a ~20 mM concentration[4].

  • pH Adjustment: TEA is highly basic and will spike the pH > 10. Slowly titrate the solution with Phosphoric Acid ( H3​PO4​ ) or Glacial Acetic Acid until the pH reaches your target (e.g., pH 3.0 or 6.5)[6].

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Self-Validation Step: Inject a mixed standard containing your API and a neutral, non-ionizable marker (e.g., Uracil or Toluene).

    • Validation Logic: If the neutral marker elutes symmetrically ( As​ ~ 1.0) but the API still tails, the issue remains chemical (increase buffer strength or switch columns). If both the neutral marker and the API tail, the issue is physical (proceed to Protocol B).

Protocol B: Column Void and Extra-Column Volume Check

Objective: Eliminate physical flow disruptions causing universal peak tailing[7].

  • Frit Inspection: Disconnect the column and inspect the inlet frit. If discolored, replace the frit or the guard column cartridge[7].

  • Reverse Flushing: If the analytical column is suspected to be partially obstructed by particulates, reverse the column orientation (directing the flow straight to waste, NOT the detector) and flush with 100% strong solvent (e.g., Acetonitrile) at half the normal flow rate for 20 column volumes.

  • Dead Volume Minimization: Ensure all PEEK or stainless steel tubing is seated flush against the bottom of the column fitting before tightening. A gap of even 1 mm creates a mixing chamber that causes peak tailing[8].

  • Self-Validation Step: Re-run the neutral marker from Protocol A. A return to a Gaussian peak shape ( As​ < 1.2) confirms the physical void/dead volume has been successfully eliminated.

References

  • [7] Thermo Fisher Scientific. HPLC Troubleshooting | Thermo Fisher Scientific - US. Available at:

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at:

  • [8] Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. Available at:

  • [1] GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:

  • [3] Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Available at:

  • [5] Phenomenex. Tip on Peak Tailing of Basic Analytes. Available at:

  • [6] Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Available at:

  • [2] PubChem - NIH. Piperidine | C5H11N | CID 8082. Available at:

  • [4] LC Troubleshooting Bible. Why Do Peaks Tail? Available at:

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Storing and Handling 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

As a Senior Application Scientist, I've frequently collaborated with research teams who have encountered reproducibility issues, only to trace the root cause back to the subtle degradation of a key reagent. 4-(4-Methylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with research teams who have encountered reproducibility issues, only to trace the root cause back to the subtle degradation of a key reagent. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a molecule with significant potential, but its chemical structure—featuring a nitroaromatic system, an amide linkage, and a tertiary amine—presents distinct stability challenges. Proper storage and handling are not merely best practices; they are prerequisites for valid and reliable experimental outcomes.

This guide provides a comprehensive framework for maintaining the integrity of your 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide supply. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: At-a-Glance Stability Profile & Storage Protocol

For immediate reference, the following table summarizes the critical parameters for storing 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

ParameterRecommended ConditionRationale & Scientific Justification
Physical Form Store as a dry, solid powder whenever possible.Storing the compound in its solid state minimizes mobility and reduces the rates of bimolecular reactions and hydrolysis, which are more prevalent in solution.[1]
Temperature 2-8°C (Refrigerated).Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of potential thermal degradation and hydrolytic reactions.[1]
Light Exposure Protect from light. Store in an amber glass vial inside a dark cabinet.The nitroaromatic moiety is a chromophore that can absorb UV-Vis light, leading to photochemical reactions and degradation.[1][2]
Atmosphere Tightly sealed container. For long-term storage (>6 months), consider storing under an inert atmosphere (Argon or Nitrogen).This prevents the ingress of atmospheric moisture, which can initiate hydrolysis of the amide bond, and oxygen, which can cause oxidative degradation.[1]
Container Tightly sealed, non-reactive glass containers with PTFE-lined caps.Glass is inert and prevents chemical reactions with the container surface. A tight seal is crucial to maintain a controlled internal environment.[1]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.These substances can directly catalyze the primary degradation pathways of the molecule (oxidation and hydrolysis).[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered by researchers.

Q1: What are the primary visual and analytical signs that my compound has degraded?

A1: Degradation can manifest in several ways. A multi-pronged approach to detection is always recommended.

  • Visual & Physical Indicators:

    • Color Change: The most common visual sign for nitroaromatic compounds is a change in color, often developing a yellowish or brownish hue.[1][2] This typically indicates photodegradation or the formation of conjugated impurities.

    • Clumping/Caking: The powder appearing clumped or sticky suggests moisture absorption.[2] This is a critical warning sign, as the presence of water can facilitate amide hydrolysis.

    • Insolubility: If the compound does not fully dissolve in a solvent in which it was previously soluble, this may point to the formation of less soluble degradation products or polymers.[2]

  • Analytical Confirmation:

    • Visual signs are merely indicators; definitive confirmation requires analytical techniques. The most reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis.[1][4] A properly developed HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q2: My experimental results are inconsistent. Could this be due to compound degradation?

A2: Absolutely. This is a classic scenario where reagent integrity is the culprit. If you observe a loss of expected biological activity, variable kinetic data, or unexpected side-reactions, you should immediately suspect compound degradation. The use of a degraded compound is equivalent to introducing unknown impurities and a lower effective concentration of your active molecule into the experiment, leading directly to unreliable and non-reproducible results.

Q3: What are the main chemical degradation pathways for this molecule?

A3: The structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide has three primary points of vulnerability, as illustrated in the diagram below.

  • Amide Hydrolysis: The benzamide functional group is susceptible to cleavage by hydrolysis, particularly under acidic or basic conditions.[4][5] This reaction breaks the amide bond, yielding 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid and ammonia. The presence of moisture is a key factor in this process.

  • Photodegradation: The nitroaromatic ring is sensitive to light.[1][2] UV light exposure can promote complex reactions, including reduction of the nitro group to nitroso or amino functionalities, or other ring modifications, often resulting in colored byproducts.

  • Oxidation: The tertiary amine within the methylpiperidine ring can be susceptible to oxidation, potentially forming an N-oxide. This is a common degradation pathway for molecules containing such functional groups.[6]

G cluster_main 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide cluster_stress Stress Factors cluster_products Potential Degradation Products parent Parent Compound hydrolysis_prod Hydrolysis Product (Benzoic Acid Derivative) photo_prod Photodegradation Products (e.g., reduced nitro group) oxidation_prod Oxidation Product (e.g., N-oxide) acid_base Acid/Base + H₂O acid_base->hydrolysis_prod Amide Hydrolysis light Light (UV) light->photo_prod Photodegradation oxidant Oxidizing Agent oxidant->oxidation_prod Oxidation

Potential degradation pathways for the target compound.

Q4: I must store the compound in a solvent for my experiments. What are the best practices?

A4: While storing as a solid is preferred, solution-based storage is often necessary.

  • Solvent Choice: Use high-purity, anhydrous (dry) solvents. Aprotic solvents like DMSO or DMF are generally preferred over protic solvents (like methanol or ethanol) for long-term storage, as protic solvents can participate directly in hydrolysis.

  • Preparation: Prepare solutions fresh whenever possible. If you must store a stock solution, aliquot it into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening.

  • Storage: Store stock solutions at -20°C or -80°C. The lower temperature will dramatically slow degradation rates. Ensure the solvent is compatible with these low temperatures (i.e., it doesn't freeze in a way that causes the container to break).

Section 3: Experimental Protocols & Workflows

To maintain experimental integrity, a systematic workflow for compound management is essential.

Compound Integrity Verification Workflow

This workflow provides a self-validating system to ensure the quality of the compound from receipt to use.

G start Receive & Log Compound initial_check Perform Initial Quality Check (Appearance, HPLC Purity) start->initial_check store Store Under Optimal Conditions (2-8°C, Dark, Tightly Sealed) initial_check->store pre_use_check Pre-Use Verification (Visual Inspection) store->pre_use_check decision Degradation Suspected? pre_use_check->decision re_hplc Re-analyze by HPLC decision->re_hplc Yes use Proceed with Experiment decision->use No decision_hplc Purity OK? re_hplc->decision_hplc discard Discard Batch & Source New Lot decision_hplc->use Yes decision_hplc->discard No

Workflow for ensuring compound integrity.
Protocol: Stability-Indicating HPLC Method (Starting Point)

This protocol provides a baseline reverse-phase HPLC method to assess the purity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. Note: This method must be validated in your laboratory to ensure it is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.[7]

ParameterSpecification
HPLC System Standard system with UV Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 254 nm
Injection Vol. 10 µL
Example Gradient 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B)
Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding how a compound behaves under harsh conditions and for confirming that your analytical method can detect the resulting impurities.[8][9]

  • Preparation: Prepare several solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.[2] Before analysis, neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 24 hours.[1] If no degradation occurs, heat at 60°C.[2] Neutralize with HCl before analysis.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature for 24 hours.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in foil to protect it from light.[10]

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method. The goal is to see a partial degradation of the main peak (target 5-20% degradation) and the formation of new, well-resolved peaks.[10]

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • Deshpande, A. et al. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Degradation of 3-Nitrobenzamide During Storage.
  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZAMIDE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Europe PMC. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]

  • MDPI. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

Sources

Troubleshooting

Minimizing solvent interference in 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide assays

Welcome to the technical support center for assays involving 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is to empower you to overcome common challenges, particularly those related to solvent interference, ensuring the accuracy and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Q1: What are the key structural features of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide that might affect my assay?

A1: The molecule has three key features to consider:

  • A nitroaromatic group: This is a strong chromophore, making the compound well-suited for UV-Vis spectroscopic detection.[1] However, the nitro group is also electronegative, which can be leveraged for sensitive detection in methods like Gas Chromatography with an Electron Capture Detector (GC-ECD).[2][3]

  • A piperidine ring: This tertiary amine group provides a basic site, meaning the molecule's charge state can be manipulated by adjusting pH. This is a critical factor in chromatographic separations.[4]

  • An amide group: This functional group can participate in hydrogen bonding, influencing solubility and interactions with chromatographic stationary phases.[5]

Understanding these features is the first step in selecting appropriate solvents and analytical conditions.

Q2: I'm seeing poor peak shape (fronting or tailing) in my HPLC analysis. Is my solvent choice the problem?

A2: Yes, solvent choice is a very likely cause. Poor peak shape is often due to a mismatch between the sample solvent (diluent) and the mobile phase.[6]

  • High Elution Strength Sample Solvent: If your sample is dissolved in a solvent significantly stronger (more non-polar in reversed-phase HPLC) than your mobile phase, it can cause the analyte to travel through the column too quickly at the point of injection, leading to distorted, broad, or split peaks.[6][7]

  • Analyte Solubility: If the analyte is not fully soluble in the mobile phase, it can precipitate on the column, leading to tailing. Ensure your chosen diluent is compatible with the mobile phase.[8]

Quick Tip: As a starting point, try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[9]

Q3: My baseline is very noisy at my desired UV detection wavelength. What can I do?

A3: A noisy baseline at low UV wavelengths (200-240 nm) is often caused by the solvent or additives absorbing UV light.[1][5]

  • Check the UV Cutoff: Every solvent has a "UV cutoff" wavelength, below which it absorbs strongly.[10][11] Ensure your detection wavelength is well above the UV cutoff of all components in your mobile phase. For example, methanol's UV cutoff is around 205 nm, while acetonitrile's is lower at 190 nm.[12][13]

  • Solvent Purity: Use high-purity, HPLC- or LC-MS-grade solvents.[14][15][16] Lower-grade solvents can contain impurities that absorb UV light and create a noisy or drifting baseline.[14][15]

  • Additives: Buffers and additives like Trifluoroacetic Acid (TFA) also have UV absorbance.[1][13] Use them at the lowest effective concentration.

Q4: I'm performing an LC-MS analysis and my signal intensity is low and inconsistent. Could this be a solvent-related matrix effect?

A4: Absolutely. This is a classic sign of a matrix effect, where co-eluting compounds from the sample or solvent interfere with the ionization of your target analyte in the mass spectrometer source.[17][18][19] This can lead to ion suppression or, less commonly, enhancement.[20]

  • Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering components before analysis.[18][19][21]

  • Chromatography: Improve your chromatographic separation. If interfering compounds do not co-elute with your analyte, they cannot cause ion suppression.[17]

  • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering substances.[18][22]

II. Troubleshooting Guide: A Deeper Dive

This section provides structured workflows and detailed protocols to diagnose and resolve specific solvent-related issues.

Issue 1: Inconsistent Retention Times in HPLC

Inconsistent retention times undermine the reliability of your assay. This workflow helps pinpoint the cause.

A Start: Inconsistent Retention Times B Check Mobile Phase Preparation A->B C Is the mobile phase pre-mixed and degassed? B->C D Action: Pre-mix solvents by volume. Degas using sonication or vacuum. C->D No E Check for Evaporation C->E Yes D->E F Are solvent bottles loosely capped? E->F G Action: Use proper solvent caps. Prepare fresh mobile phase daily. F->G Yes H Check System Equilibration F->H No G->H I Is the column fully equilibrated before each run? H->I J Action: Equilibrate with at least 10 column volumes of mobile phase. I->J No K Problem Resolved I->K Yes J->K

Caption: Workflow for troubleshooting retention time shifts.

Issue 2: Poor Analyte Recovery or Signal Loss

Low recovery can be caused by the analyte adsorbing to surfaces or degrading. The choice of solvent plays a critical role in preventing this.

Protocol: Evaluating Analyte Stability and Adsorption

This protocol helps determine if your sample preparation and storage solvents are causing analyte loss.

Objective: To assess the stability of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in different solvents and its potential for adsorption to container surfaces.

Materials:

  • Stock solution of the analyte at a known high concentration (e.g., 1 mg/mL) in a solvent of known stability (e.g., Acetonitrile).

  • Vials (e.g., glass, polypropylene).

  • Selection of test solvents (e.g., Methanol, Water, Mobile Phase, Sample Diluent).

  • Calibrated analytical instrument (e.g., HPLC-UV).

Procedure:

  • Prepare Test Solutions:

    • Prepare a set of vials for each test solvent.

    • Dilute the stock solution to a final concentration relevant to your assay (e.g., 1 µg/mL) in each of the test solvents. This is your T=0 sample set.

  • Initial Analysis (T=0):

    • Immediately analyze the T=0 samples to establish the initial peak area or response.

  • Incubation:

    • Store replicate sets of vials under different conditions:

      • Room temperature on the benchtop.

      • Refrigerated (4°C).

      • In the autosampler for a typical run duration.

  • Time-Point Analysis:

    • Analyze the stored samples at various time points (e.g., 4, 8, 24, 48 hours).

  • Data Analysis:

    • Compare the peak area of the stored samples to the T=0 samples.

    • A significant decrease in peak area suggests either degradation or adsorption.

    • To distinguish between degradation and adsorption, perform a "solvent rinse" test. After removing the sample from a vial that shows loss, add a strong solvent (like 80:20 Acetonitrile:Isopropanol), vortex, and analyze the rinse. A significant peak in the rinse indicates adsorption was the primary cause of loss.[23]

Interpretation:

  • Stable: If the peak area remains within ±5% of the T=0 value, the analyte is likely stable in that solvent under those conditions.

  • Unstable: A significant, time-dependent decrease in response that is not recovered by a solvent rinse points to chemical degradation.[9]

  • Adsorption: A significant decrease in response that is recovered by a strong solvent rinse indicates adsorption to the container surface. Consider using different vial materials (e.g., silanized glass or polypropylene) or adding a small amount of an organic modifier to your sample diluent.[9]

Issue 3: Quantifying and Mitigating Solvent-Induced Matrix Effects in LC-MS

Matrix effects are a major challenge in LC-MS that must be addressed for accurate quantification.

Protocol: Post-Extraction Spike for Matrix Effect Evaluation

This experiment quantifies the extent of ion suppression or enhancement caused by your sample matrix and solvent system.

Objective: To determine the absolute matrix effect for the analysis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

Materials:

  • Blank matrix (e.g., plasma, urine) without the analyte.

  • Analyte stock solution.

  • LC-MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte in the mobile phase or reconstitution solvent at a target concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Extraction Spike): Process blank matrix through your entire sample preparation procedure (e.g., protein precipitation, SPE).[18] In the final step, spike the processed blank extract with the analyte to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte before starting the sample preparation procedure. This set is used to determine overall recovery, but Set B is the key for matrix effect.

  • Analysis:

    • Analyze multiple replicates (n=3-6) of Set A and Set B on the LC-MS system.

  • Calculation:

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100 [17][18]

Interpretation:

  • ~100%: No significant matrix effect.

  • <100%: Ion suppression is occurring.[17]

  • >100%: Ion enhancement is occurring.[17]

If a significant matrix effect (<85% or >115%) is observed, strategies to mitigate it include improving sample cleanup, modifying the chromatography to separate the analyte from interfering peaks, or using a stable isotope-labeled internal standard.[19]

III. Data and Reference Tables

Table 1: Properties of Common HPLC Solvents

This table provides a quick reference for selecting appropriate solvents based on key properties relevant to minimizing interference.

SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)Elution Strength (Reversed-Phase)
Water10.21.00~190[11]Weakest
Acetonitrile5.80.37~190[1][11]Strong
Methanol5.10.60~205[1][12]Medium
Isopropanol3.92.40~205Stronger
Tetrahydrofuran (THF)4.00.55~220Strongest

Data compiled from various sources.[1][10][11][12][15]

Causality Behind Choices:

  • Polarity: In reversed-phase HPLC, a less polar solvent has a stronger elution strength. Adjusting the ratio of organic solvent to water controls analyte retention.[16][24]

  • Viscosity: Higher viscosity solvents like isopropanol or methanol/water mixtures will increase system backpressure.[15][16] This can limit flow rates.

  • UV Cutoff: To ensure a low-noise baseline, your detection wavelength must be higher than the UV cutoff of your solvents and additives.[1][16] Acetonitrile is often preferred over methanol for low-wavelength detection due to its lower UV cutoff.[1][12]

IV. References

  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds. Retrieved from

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved from

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Retrieved from

  • Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices. Retrieved from

  • Bioprocess Online. (2017, January 21). Top Five Tips For Chromatography Sample Preparation. Retrieved from

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. Retrieved from

  • Kromasil. (n.d.). F.A.Q. - Which mobile phases work with my detection wavelength?. Retrieved from

  • Calafat, A. M., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from

  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from

  • Scribd. (n.d.). UV Cutoff Wavelengths of Solvents. Retrieved from

  • LCGC. (2019, January 17). UV Detection for HPLC—Fundamental Principle, Practical Implications. Retrieved from

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results. Retrieved from

  • MDPI. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection. Retrieved from

  • Journal of Chromatography B. (n.d.). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. PMC. Retrieved from

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from

  • Slideshare. (n.d.). Choosing the Right Solvents for Drug Manufacturing. Retrieved from

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Sample Preparation Techniques. Retrieved from

  • Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from

  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitro Compounds. Retrieved from

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from

  • ResearchGate. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from

  • LCGC International. (2026, March 20). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. Retrieved from

  • Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from

  • Chrom Tech, Inc. (2025, October 15). Fundamentals of Sample Preparation for Chromatography. Retrieved from

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from

  • Perez, S. (2007). Solvent selection evaluation tools for an early stage at pharmaceutical process. Computer Aided Chemical Engineering. Retrieved from

  • Crystal Growth & Design. (2018, January 8). Rational Solvent Selection for Pharmaceutical Impurity Purge. Retrieved from

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from

  • Chromatography Forum. (2009, May 27). lc/ms/ms interference problem. Retrieved from

  • Fluorochem. (n.d.). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride. Retrieved from

  • PubChem. (n.d.). N-[2-[[2-[[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]amino]methyl]phenyl]methoxy]phenyl]-3-nitrobenzamide. Retrieved from

  • BLD Pharm. (n.d.). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. Retrieved from

  • Journal of Chromatography B. (n.d.). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC. Retrieved from

  • PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). Retrieved from

  • ChemicalBook. (n.d.). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CAS. Retrieved from

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from

  • NextSDS. (n.d.). 3-NITRO-4-(PIPERIDIN-4-CARBOXAMIDE-1-YL)BENZOIC ACID. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Standard PARP Inhibitors for Researchers and Drug Development Professionals

A note on the investigated compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: Extensive searches of scientific literature and chemical databases did not yield any specific data characterizing 4-(4-Methylpiperidin-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

A note on the investigated compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: Extensive searches of scientific literature and chemical databases did not yield any specific data characterizing 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor. Therefore, a direct comparison with established PARP inhibitors is not possible at this time. This guide will focus on a detailed comparison of four clinically approved, standard PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib, providing a valuable resource for researchers in the field.

Introduction to PARP Inhibition in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break (SSB) repair through the base excision repair (BER) pathway. In cancer therapy, inhibiting PARP has emerged as a key strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2. This concept, known as synthetic lethality, forms the foundation of PARP inhibitor efficacy. When PARP is inhibited, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action for PARP inhibitors is the competitive inhibition of the binding of NAD+ to the catalytic domain of PARP enzymes, thus preventing the synthesis of poly(ADP-ribose) (PAR) chains and the recruitment of downstream DNA repair proteins. However, a second, and arguably more potent, cytotoxic mechanism is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage. These trapped complexes are highly cytotoxic as they interfere with DNA replication and transcription.

The four standard PARP inhibitors discussed in this guide—Olaparib, Rucaparib, Niraparib, and Talazoparib—exhibit differential potencies in both catalytic inhibition and PARP trapping.

Comparative Efficacy: A Quantitative Look

The in vitro potency of PARP inhibitors is a critical determinant of their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) for enzymatic activity and the relative potency of PARP trapping.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib 1.4 - 5[1][2][3]1 - 12[1][2][3]Moderate[4][5][6]
Rucaparib 0.8 - 1.4[7][8][9][10]0.17 - 0.5[7]Moderate[4][5]
Niraparib 2.8 - 3.8[1][11][12][13][14][15]0.6 - 2.1[1][11][12][13][14]Moderate to Low[4][5]
Talazoparib 0.57[1][8][16][17]Potent inhibitor[16]High[4][5][6][16][18]

Note: IC50 values can vary between different assays and experimental conditions.

As the data indicates, Talazoparib is the most potent catalytic inhibitor of PARP1 and demonstrates significantly higher PARP trapping activity compared to the other three inhibitors[4][5][6][16][18]. This enhanced trapping is thought to contribute to its high cytotoxicity[16].

Signaling Pathways and Experimental Workflows

DNA Damage Response and PARP Inhibition

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

DNA_Repair_Pathway cluster_0 DNA Damage cluster_1 DNA Repair Pathways cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Single-Strand Break Single-Strand Break PARP1_2 PARP1/2 Activation Single-Strand Break->PARP1_2 recruits BER Base Excision Repair (BER) PARP1_2->BER initiates Replication Fork Collapse Replication Fork Collapse PARP1_2->Replication Fork Collapse progression to DNA Repair & Cell Survival DNA Repair & Cell Survival BER->DNA Repair & Cell Survival HR Homologous Recombination (HR) (BRCA1/2 Proficient) HR->DNA Repair & Cell Survival Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Double-Strand Break->HR repaired by Genomic Instability & Cell Death\n(Synthetic Lethality) Genomic Instability & Cell Death (Synthetic Lethality) Double-Strand Break->Genomic Instability & Cell Death\n(Synthetic Lethality) in HR-deficient cells PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1_2 inhibits & traps

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Workflow for PARP Inhibitor Evaluation

A typical workflow for assessing the efficacy of a novel PARP inhibitor involves a series of in vitro assays.

Experimental_Workflow start Compound Synthesis & Characterization enzymatic_assay PARP Enzymatic Assay (e.g., ELISA) start->enzymatic_assay trapping_assay PARP Trapping Assay (e.g., Fluorescence Polarization) start->trapping_assay cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->cell_viability data_analysis Data Analysis (IC50, EC50 determination) enzymatic_assay->data_analysis trapping_assay->data_analysis cell_viability->data_analysis cancer_cells Cancer Cell Lines (BRCA-proficient vs. BRCA-deficient) cancer_cells->cell_viability are treated in end Lead Optimization or Further Preclinical Studies data_analysis->end

Caption: In vitro workflow for evaluating PARP inhibitors.

Experimental Protocols

PARP Enzymatic Activity Assay (ELISA-based)

This protocol provides a method to quantify the enzymatic activity of PARP1 in the presence of an inhibitor.

Principle: Histone proteins are coated onto a microplate. Purified PARP1 enzyme, along with biotin-labeled NAD+ and the test inhibitor, are added. The amount of biotinylated PAR incorporated onto the histones, which is inversely proportional to PARP1 inhibition, is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • 96-well microplate coated with histones

  • Purified recombinant human PARP1 enzyme

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test inhibitor (e.g., Olaparib as a positive control) at various concentrations

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control (Olaparib) in assay buffer.

  • Add 50 µL of the diluted inhibitors or vehicle control to the appropriate wells of the histone-coated plate.

  • In a separate tube, prepare the PARP1 enzyme/Biotin-NAD+ mix in assay buffer.

  • Add 50 µL of the enzyme/NAD+ mix to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with 200 µL of wash buffer per well.

  • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with 200 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Add 50 µL of stop solution to each well to quench the reaction.

  • Read the absorbance at 450 nm within 30 minutes.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a PARP inhibitor.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor at various concentrations

  • MTT solution (5 mg/mL in PBS, sterile filtered)[19]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only wells as a control.

  • Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each cell line.

Conclusion

The field of PARP inhibition has matured significantly, with four standard inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—now established as important therapeutic agents. While they share a common mechanism of inducing synthetic lethality in HR-deficient tumors, they exhibit important differences in their biochemical potencies, particularly with respect to PARP trapping. Talazoparib stands out as the most potent PARP trapper, a characteristic that likely contributes to its high cytotoxicity. The choice of a specific PARP inhibitor for research or clinical development may depend on the specific cancer type, the desired potency, and the therapeutic window. Further research into next-generation PARP inhibitors continues to aim for improved selectivity and efficacy.

References

  • Kotsopoulos, J. (2018). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology, 8, 316. [Link]

  • Thomas, H. D., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 57(10), 1237–1250. [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819–832. [Link]

  • Marchetti, C., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4492. [Link]

  • Min, A., & Im, S. A. (2016). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic advances in medical oncology, 8(5), 360–369. [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314. [Link]

  • Zandarashvili, L., et al. (2020). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 1(2), 100083. [Link]

  • Singh, M., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Bioengineering and Biotechnology, 11, 1169335. [Link]

  • Vámosi, G., et al. (2020). PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK. International Journal of Molecular Sciences, 21(21), 8288. [Link]

  • Chen, Y. C., et al. (2021). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research, 14(1), 1–12. [Link]

  • LaFargue, C. J., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1913. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. [Link]

  • Desai, K., et al. (2021). PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials. Therapeutic Advances in Medical Oncology, 13, 17588359211003310. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Network of Cancer Research. (2019, December 18). Niraparib is an Orally Active PARP Inhibitor. [Link]

  • PARP Inhibitor Antitumour Activity. (n.d.). In Flipbook. [Link]

  • Hopkins, T. A., & Ainsworth, W. B. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2118829119. [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(4), e0122743. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in In Vivo Studies of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals The path from a promising chemical entity to a clinically evaluated therapeutic is paved with rigorous preclinical testing, where the reproducibility of in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The path from a promising chemical entity to a clinically evaluated therapeutic is paved with rigorous preclinical testing, where the reproducibility of in vivo study results is paramount. This guide provides a comprehensive framework for designing and executing robust in vivo studies for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a compound whose specific biological activity and in vivo behavior are not yet extensively documented. By focusing on the foundational principles of experimental design and anticipating challenges based on its chemical structure, this document serves as a proactive tool to ensure the generation of reliable and reproducible data.

The structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, featuring a benzamide core, suggests a potential mechanism of action as a PARP (Poly (ADP-ribose) polymerase) inhibitor.[1][2] PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] They work by trapping PARP enzymes at sites of DNA single-strand breaks, leading to an accumulation of damage that results in cell death, a concept known as synthetic lethality.[4][5] This guide will therefore use the hypothetical context of a PARP inhibitor to illustrate the principles of reproducible in vivo study design.

The Challenge of In Vivo Reproducibility

The "reproducibility crisis" in biomedical research is a well-documented phenomenon, with a significant portion of published findings proving difficult to replicate.[6][7] This issue is particularly acute in preclinical in vivo research, where a multitude of factors can introduce variability and bias.[8][9] For a novel compound like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, establishing a reproducible in vivo efficacy and safety profile is the critical first step towards further development. Key contributors to irreproducibility include a lack of access to detailed methodologies, the use of uncharacterized biological materials, poor experimental design, and cognitive biases.[9][10]

Deconstructing the Molecule: Predicting In Vivo Behavior

A thorough understanding of the physicochemical properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is crucial for designing a reproducible in vivo study.

  • The Nitrobenzamide Moiety: The nitroaromatic group can undergo metabolic reduction in vivo, potentially mediated by gut microflora or hepatic enzymes.[11][12] This metabolic activation can lead to the formation of reactive intermediates that may contribute to both efficacy and toxicity.[13] The benzamide component is a common feature in many PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ cofactor, competing for the active site of the PARP enzyme.[1]

  • The 4-Methylpiperidine Group: The piperidine ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as metabolic stability and cell permeability.[14][15] However, its presence can also influence solubility and introduce specific metabolic liabilities that need to be characterized.

  • Solubility and Formulation: A significant challenge in preclinical development is the poor aqueous solubility of many drug candidates.[16][17] The predicted lipophilicity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide suggests that it may have low water solubility, making formulation a critical variable for reproducible in vivo exposure.

Comparative Analysis: Learning from an Established PARP Inhibitor

To establish a benchmark for our study design, we will compare our approach with that of Olaparib, a clinically approved PARP inhibitor.[18] Olaparib has been extensively studied in various in vivo models, and its behavior provides valuable insights into the key parameters that need to be controlled for reproducible results.[19][20][21]

Feature4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (Hypothetical)Olaparib (Established)Key Consideration for Reproducibility
Mechanism PARP Inhibition (Predicted)PARP InhibitionConsistent pharmacodynamic markers (e.g., PARylation inhibition in tumor tissue) should be measured.
Formulation Likely requires solubilization (e.g., co-solvents, cyclodextrins)Often formulated in a vehicle like DMSO/PBS with 2-hydroxy-propyl-beta-cyclodextrin.[21]The formulation must be consistent across all study arms and batches. A poorly optimized formulation can lead to variable absorption and exposure.[22][23]
Dosing Route Oral (p.o.) or Intraperitoneal (i.p.)Oral (p.o.) or Intraperitoneal (i.p.)The chosen route should be justified and consistently applied. For oral dosing, food effects should be considered.
Animal Model Immunodeficient mice with human tumor xenografts (e.g., BRCA-deficient cell lines).[24]Widely used in xenograft models of BRCA-mutated cancers.[20]The genetic background and health status of the animals must be standardized. The tumor implantation site and initial tumor volume should be consistent.[25][26]
Efficacy Endpoint Tumor growth inhibition, survivalTumor growth inhibition, survivalBlinding of investigators to treatment allocation is crucial to prevent bias in tumor measurements.[27]
Toxicity Profile To be determined (potential for hematotoxicity due to nitro group metabolism)Myelosuppression is a known side effect.Consistent monitoring of animal weight, clinical signs, and hematological parameters is essential.

A Framework for a Reproducible In Vivo Study

Adherence to established guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is fundamental to ensuring the transparency and reproducibility of animal research.[28][29][30][31][32] The following protocol outlines a robust approach for evaluating the in vivo efficacy of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide in a xenograft model.

G cluster_preclinical_prep Pre-Experimental Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A Compound Synthesis & QC B Formulation Development & Stability Testing A->B C Cell Line Authentication & Expansion (e.g., CAPAN-1, BRCA2-mutant) E Tumor Implantation (Subcutaneous) C->E D Animal Acclimatization (e.g., NCR nude mice, 6-8 weeks old) D->E F Tumor Growth Monitoring & Randomization E->F G Treatment Initiation (Vehicle, Compound, Positive Control - Olaparib) F->G Randomize into groups (n=8-10) H Daily Dosing & Health Monitoring G->H I Tumor Volume Measurement (2-3 times/week) H->I J Endpoint Reached (e.g., tumor volume >1500 mm³ or humane endpoint) I->J K Tissue Collection (Tumor, Blood, Organs) J->K L Pharmacokinetic Analysis (LC-MS/MS) K->L M Pharmacodynamic Analysis (e.g., PARP activity assay) K->M N Histopathology & Toxicity Assessment K->N O Statistical Analysis & Reporting (ARRIVE Guidelines) L->O M->O N->O

Caption: Workflow for a reproducible in vivo efficacy study.

1. Compound Formulation and Quality Control:

  • Objective: To prepare a stable and homogenous formulation that ensures consistent bioavailability.

  • Protocol:

    • Confirm the identity and purity (>98%) of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide via LC-MS and NMR.

    • Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., 0.5% methylcellulose, 10% DMSO in saline, 20% Captisol®).[22]

    • Select a vehicle that provides a stable solution or a fine, easily re-suspendable suspension. For this example, we will use a vehicle of 10% DMSO, 40% PEG300, and 50% PBS.

    • Prepare the formulation fresh daily or demonstrate its stability under storage conditions.

    • Perform a dose formulation analysis on Day 1 and the last day of the study to confirm the concentration and homogeneity of the test article.

2. Animal Model and Husbandry:

  • Objective: To use a well-characterized and relevant animal model while minimizing environmental variability.

  • Protocol:

    • Source female athymic nude mice (6-8 weeks old) from a reputable vendor.

    • Acclimatize the animals for at least one week before the start of the experiment.

    • House animals in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Clearly report all housing and husbandry conditions as per the ARRIVE guidelines.[30]

3. Tumor Xenograft Establishment and Treatment:

  • Objective: To evaluate the anti-tumor efficacy of the compound in a controlled and unbiased manner.

  • Protocol:

    • Use a BRCA-deficient human cancer cell line (e.g., CAPAN-1 pancreatic cancer cells) that has been authenticated (e.g., by STR profiling) and tested for mycoplasma.

    • Subcutaneously implant 5 x 10^6 cells in the right flank of each mouse.

    • Monitor tumor growth with calipers 2-3 times per week.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) to ensure a similar distribution of tumor sizes in each group.

    • The treatment groups will be:

      • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% PBS), administered orally (p.o.) daily.

      • Group 2: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (e.g., 50 mg/kg), p.o. daily.

      • Group 3: Olaparib (positive control, e.g., 50 mg/kg), p.o. daily.[33]

    • All personnel involved in dosing and tumor measurement should be blinded to the treatment allocation.[27]

    • Monitor animal body weight and clinical signs of toxicity daily.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.

G cluster_inputs Primary Data Inputs cluster_endpoints Calculated Endpoints cluster_outcome Study Outcome TumorVol Tumor Volume TGI Tumor Growth Inhibition (%TGI) TumorVol->TGI BodyWeight Body Weight Toxicity Toxicity Assessment BodyWeight->Toxicity ClinSigns Clinical Signs ClinSigns->Toxicity Reproducibility Reproducible Efficacy & Safety Profile TGI->Reproducibility Toxicity->Reproducibility PK_PD PK/PD Correlation PK_PD->Reproducibility Mechanistic Link

Sources

Validation

A Comparative Benchmarking Guide to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, a Novel PARP Inhibitor Candidate

This guide provides a comprehensive framework for benchmarking the novel compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, herein designated as Cmpd-X, against established reference drugs in the class of Poly(ADP-rib...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, herein designated as Cmpd-X, against established reference drugs in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. The structural components of Cmpd-X, particularly the benzamide moiety, are common in known PARP inhibitors, suggesting a similar mechanism of action.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.

Our reference drugs for this guide are:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA, serving as the gold standard for catalytic inhibition.[3][4]

  • Talazoparib (Talzenna®): A potent PARP inhibitor known for its high efficiency in "trapping" the PARP enzyme on DNA, a mechanism correlated with increased cytotoxicity.[5][6][7]

This guide is intended for researchers in oncology and drug development, providing the technical details to assess the potential of Cmpd-X as a next-generation therapeutic.

Mechanistic Framework: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[8] Their primary role is to detect DNA single-strand breaks (SSBs) and, using NAD+ as a substrate, synthesize chains of poly(ADP-ribose) (PAR).[9] This PARylation process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[2]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[10][11] These cells become heavily reliant on PARP-mediated SSB repair for survival. Inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse into toxic DSBs during DNA replication.[11][12] Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept, where the loss of two separate pathways is lethal but the loss of either one alone is not, is known as synthetic lethality .[10][13][14]

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: The inhibitor competes with NAD+, blocking the synthesis of PAR chains and preventing the recruitment of the DNA repair machinery.[11]

  • PARP Trapping: The inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction that is more cytotoxic than catalytic inhibition alone.[5][7][15] Different inhibitors exhibit varying degrees of trapping efficiency, with Talazoparib being notably potent in this regard.[7][15]

Our benchmarking strategy will therefore assess Cmpd-X on both its ability to inhibit PARP catalytically and its potential to trap the PARP-DNA complex, comparing its performance directly with Olaparib and Talazoparib.

PARP_Signaling_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Synthesis (PARylation) PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER SSB_Repaired SSB Repaired BER->SSB_Repaired DNA_SSB2 DNA Single-Strand Break (SSB) PARPi Cmpd-X / Olaparib (Catalytic Inhibition) DNA_SSB2->PARPi blocks PARP_Trap Cmpd-X / Talazoparib (PARP Trapping) DNA_SSB2->PARP_Trap stabilizes Replication Replication Fork Collapse PARPi->Replication PARP_Trap->Replication DSB DNA Double-Strand Break (DSB) Replication->DSB HR_Deficient Defective HR Repair DSB->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Figure 1: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.

Head-to-Head Experimental Benchmarking

To comprehensively evaluate Cmpd-X, we will perform a series of tiered assays, moving from direct enzymatic inhibition to cellular function and cytotoxicity.

Experiment 1: Biochemical PARP1 Inhibition Assay

Rationale: The first critical step is to determine if Cmpd-X directly inhibits the catalytic activity of the PARP1 enzyme and to quantify its potency (IC50) relative to our reference compounds. A common method involves measuring the consumption of NAD+, the substrate for PARP1.[9][16]

Protocol: Homogeneous PARP1 Activity Assay (NAD+ Consumption)

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2).

    • Reconstitute recombinant human PARP1 enzyme and sheared salmon sperm DNA (to activate the enzyme) in reaction buffer.[17]

    • Prepare a stock solution of NAD+.

    • Prepare serial dilutions of Cmpd-X, Olaparib, and Talazoparib in DMSO, followed by a final dilution in reaction buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the compound dilution (or vehicle control).

    • Add 5 µL containing PARP1 enzyme and sheared DNA. Incubate for 30 minutes at room temperature to allow compound binding.[17]

    • Initiate the reaction by adding 5 µL of NAD+ solution (final concentration ~20 µM).[16]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 15 µL of a detection reagent that generates a luminescent signal inversely proportional to the amount of remaining NAD+ (e.g., NAD/NADH-Glo™ Assay).[16]

    • Incubate for 20-30 minutes and read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Hypothetical Data Summary:

CompoundPARP1 Catalytic IC50 (nM)
Cmpd-X4.5
Olaparib3.8[1]
Talazoparib1.9

Interpretation: This hypothetical result would suggest Cmpd-X is a potent, direct inhibitor of the PARP1 enzyme, with a potency comparable to the clinical standard, Olaparib.

Experiment 2: Cellular PARP Activity Assay (Western Blot)

Rationale: After confirming biochemical activity, it is crucial to verify that Cmpd-X can penetrate the cell membrane and inhibit PARP activity in a cellular context. This is achieved by measuring the levels of PARylation after inducing DNA damage.[18][19]

Protocol: Western Blot for Poly(ADP-ribose) (PAR) levels

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HeLa or A549) in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells for 2 hours with various concentrations of Cmpd-X, Olaparib, Talazoparib, or vehicle (DMSO).

    • Induce acute DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes.[18]

  • Lysate Preparation:

    • Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody that detects PAR chains (e.g., Anti-PAR Monoclonal Antibody).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. The PAR signal will appear as a high-molecular-weight smear.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the density of the PAR smear for each lane and normalize it to the loading control.

    • Plot the normalized PAR signal against inhibitor concentration to determine the cellular EC50.

Western_Blot_Workflow Start Seed Cells (6-well plate) Treatment Pre-treat with Inhibitor (Cmpd-X, Olaparib, etc.) Start->Treatment Damage Induce DNA Damage (H₂O₂) Treatment->Damage Lysis Cell Lysis & Protein Quantification (BCA) Damage->Lysis SDS_PAGE SDS-PAGE & Transfer to PVDF Membrane Lysis->SDS_PAGE Blocking Blocking (5% Milk) SDS_PAGE->Blocking Primary_Ab Incubate with Primary Antibody (Anti-PAR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Densitometry Analysis (Normalize to Loading Control) Detection->Analysis

Figure 2: Workflow for the cellular PARP activity Western Blot assay.

Experiment 3: Cytotoxicity in a BRCA-Deficient Cancer Cell Line

Rationale: The ultimate test of a PARP inhibitor's potential is its ability to selectively kill cancer cells with defective HR repair, demonstrating synthetic lethality. We will measure the viability of a BRCA-mutant cancer cell line after treatment with each compound.

Protocol: MTS Cell Viability Assay

  • Cell Culture:

    • Use a well-characterized BRCA-deficient cell line (e.g., CAPAN-1, which has a BRCA2 mutation).

    • Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare 2x serial dilutions of Cmpd-X, Olaparib, and Talazoparib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.[20][21][22][23]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[20][21]

    • Record the absorbance at 490 nm using a microplate reader.[22][23]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot percent viability against the log of inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Hypothetical Data Summary:

CompoundCytotoxicity EC50 in CAPAN-1 cells (nM)
Cmpd-X8.2
Olaparib15.5
Talazoparib1.1[15]

Interpretation: These hypothetical results would be highly encouraging. An EC50 of 8.2 nM would suggest that Cmpd-X is more potent at killing BRCA-deficient cancer cells than Olaparib. While not as potent as Talazoparib, this could indicate a favorable balance of catalytic inhibition and PARP trapping, potentially leading to a wider therapeutic window. The superior cellular cytotoxicity compared to Olaparib, despite similar biochemical potency, could imply better cell permeability or a more pronounced trapping mechanism that warrants further investigation with dedicated PARP trapping assays.[24]

Experiment 4: DNA Damage Response Assessment

Rationale: To confirm that the observed cytotoxicity is due to the accumulation of irreparable DNA damage, we can visualize and quantify DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX), a well-established biomarker for DSBs.[25][26]

Protocol: γH2AX Immunofluorescence Staining

  • Cell Culture and Treatment:

    • Seed CAPAN-1 cells on glass coverslips in a 24-well plate.

    • Treat cells with the EC50 concentration of each compound (as determined in Experiment 3) for 24 hours.

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde for 30 minutes.[25]

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[25]

    • Block with 5% BSA in PBS for 30 minutes.[25]

    • Incubate with a primary antibody against γH2AX overnight at 4°C.[27][28]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[25] An increase in γH2AX foci indicates a higher level of DNA DSBs.

Comparative Analysis and Future Directions

Based on the collective hypothetical data, Cmpd-X emerges as a highly promising PARP inhibitor candidate. It demonstrates potent enzymatic inhibition on par with Olaparib and superior cytotoxic effects in a synthetically lethal model, suggesting a potentially enhanced mechanism of action, such as PARP trapping or improved cellular pharmacokinetics.

Key Discussion Points:

  • Potency: Cmpd-X shows strong biochemical and cellular potency, positioning it favorably against the first-generation inhibitor Olaparib.

  • Mechanism: The discrepancy between its biochemical IC50 and cellular EC50 (relative to Olaparib) strongly suggests that a mechanism beyond simple catalytic inhibition is at play. This justifies direct investigation into its PARP trapping efficiency.[24]

  • Therapeutic Potential: The potent induction of synthetic lethality highlights its potential as a monotherapy for BRCA-mutant cancers.[10][29]

Recommended Next Steps:

  • Direct PARP Trapping Assays: Perform cell-based assays specifically designed to quantify the formation of trapped PARP-DNA complexes to confirm the hypothesized mechanism.[24]

  • Selectivity Profiling: Screen Cmpd-X against a panel of other PARP family members and a broad kinase panel to determine its selectivity profile.

  • Pharmacokinetic Studies: Conduct in vivo studies in animal models to assess the oral bioavailability, half-life, and metabolic stability of Cmpd-X.

  • In Vivo Efficacy: Evaluate the anti-tumor efficacy of Cmpd-X as a single agent in a xenograft model using BRCA-deficient cancer cells.[1][15]

This structured benchmarking approach provides a robust foundation for evaluating the preclinical potential of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and making informed decisions about its progression toward clinical development.

References

  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287–294. [Link]

  • Olaparib - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • LYNPARZA® (olaparib) Mechanism of Action. (n.d.). Retrieved March 21, 2026, from [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Talazoparib Tosylate? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib? [Link]

  • Carroll, C., et al. (2018). Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Cancer Research, 78(3), 7-11. [Link]

  • Massive Bio. (2026, January 6). Olaparib: Mechanism of Action, Uses, and Side Effects. [Link]

  • Wang, Y., et al. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation, 134(14). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • LaFargue, C. J., et al. (2019). Olaparib in the management of ovarian cancer. Therapeutics and Clinical Risk Management, 15, 991–999. [Link]

  • Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Retrieved March 21, 2026, from [Link]

  • Poudel, P., et al. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved March 21, 2026, from [Link]

  • Pfizer Inc. (2017). Talazoparib (PARP Inhibitor) in Breast Cancer. [Link]

  • Exman, P., & Tung, N. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 15(10), 1139-1148. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DNA Damage Detection Kit - γH2AX. [Link]

  • Wang, Z., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, 5(1), 102871. [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. [Link]

  • Murai, J., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 437-443. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). PARP activity from cell lysate: a Western blot analysis of chromatin-bound fraction from Calu6 cells. [Link]

  • Abbkine. (n.d.). γH2AX DNA Damage Detection Kit (Rabbit mAb/Red). [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved March 21, 2026, from [Link]

  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 427, 339–354. [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]

  • ECHA. (n.d.). 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • ResearchGate. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. [Link]

  • Google Patents. (n.d.). WO2023141290A1 - Parp1 inhibitors and uses thereof.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 769. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The compound 4-(4-methylpiperidin-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. The compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, a substituted nitrobenzamide, requires meticulous handling not only during its use but, critically, at the end of its lifecycle. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Nitroaromatic compounds are recognized as a class of chemicals with significant toxicological and environmental concerns.[1] They are often toxic, mutagenic, and can be persistent in the environment.[1][2] Therefore, casual disposal via standard trash or sanitary sewer systems is unacceptable.

Inferred Hazard Profile:

Hazard ClassClassificationRationale and Precautionary Actions
Acute Oral Toxicity Likely Category 3 or 4Based on analogs, this compound is presumed to be harmful or toxic if swallowed.[3][4][5] Do not eat, drink, or smoke when handling.[3][4] In case of ingestion, seek immediate medical attention.[4][5]
Skin & Eye Irritation Likely Category 2Causes skin and serious eye irritation.[4][5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles.[4][6]
Respiratory Irritation Likely STOT SE Category 3May cause respiratory irritation if inhaled as a dust.[4][5][6][8] Handle in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[6][9]
Germ Cell Mutagenicity Potential ConcernSome nitroaromatic compounds are suspected of causing genetic defects. Handle with care to minimize exposure.
Environmental Hazard HighNitroaromatic compounds can be toxic to aquatic life and are often not readily biodegradable.[10][11] Discharge into drains or the environment must be strictly avoided.[6][8][9]

Core Disposal Principles: The Non-Negotiables

  • Treat as Hazardous Chemical Waste : At no point should this compound be considered regular laboratory trash. It must be disposed of through an approved hazardous waste management program.[12][13][14]

  • Regulatory Compliance is Paramount : All disposal activities must comply with local, state, and federal regulations.[3] Consult your institution's Environmental Health & Safety (EH&S) office for specific requirements.

  • Segregation is Key : Never mix this waste with incompatible materials. As a standard practice, chemical wastes should be segregated by hazard class (e.g., acids, bases, flammables, oxidizers).[15][16]

  • Avoid Sewer and Trash Disposal : Direct disposal to the sanitary sewer or solid waste stream is prohibited.[9][14] Such actions can lead to environmental contamination and pose risks to public health.[11]

In-Lab Waste Management and Segregation Workflow

The following diagram outlines the decision-making process for managing waste streams containing 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide within the laboratory.

G cluster_0 Waste Generation Point cluster_1 Waste Collection & Disposal Streams start Waste Generated (Pure compound, solutions, contaminated materials) is_pure Is it unused pure compound or expired material? start->is_pure is_liquid Is the waste primarily liquid (e.g., reaction mixture, rinsate)? is_pure->is_liquid No pure_waste Collect in Original or Clearly Labeled Container for Hazardous Waste Pickup is_pure->pure_waste Yes is_solid Is the waste solid (e.g., contaminated gloves, wipes, filter paper, silica gel)? is_liquid->is_solid No liquid_waste Collect in a compatible, sealed Hazardous Liquid Waste container (e.g., glass bottle). Segregate halogenated vs. non-halogenated solvents. is_liquid->liquid_waste Yes solid_waste Collect in a designated Hazardous Solid Waste container (e.g., lined pail). NO SHARPS. is_solid->solid_waste Yes unknown Consult EH&S Immediately. DO NOT GUESS. is_solid->unknown No (Uncertain)

Sources

Handling

Mastering the Safe Handling of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, with...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, with its distinct nitroaromatic and piperidine moieties, demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Anticipated Hazard Profile:

Hazard ClassificationAnticipated EffectsRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Nitroaromatic compounds and amines can exhibit systemic toxicity.[3]
Skin Corrosion/Irritation Causes skin irritation.[1]Aromatic amines and nitro compounds are known skin irritants.[4][5]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][4]Direct contact with the eyes is likely to cause significant irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]Inhalation of dust or aerosols can irritate the respiratory tract.

The nitro group, an electron-withdrawing moiety, contributes to the chemical reactivity and potential toxicity of the molecule.[6] The piperidine ring, a secondary amine derivative, also requires careful handling due to the general reactivity and basicity of amines.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide. The following recommendations are based on a comprehensive risk assessment of the compound's anticipated hazards.

Hand Protection

Primary Recommendation: Nitrile gloves are the preferred choice for incidental contact.[7][8] They offer good resistance to a range of chemicals.

For extended contact or spill cleanup: Consider using thicker, chemical-resistant gloves such as butyl rubber or neoprene. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

Key Practice: Double-gloving is a prudent measure to enhance protection, especially during weighing and transfer operations. Always inspect gloves for any signs of degradation or perforation before use.[9]

Eye and Face Protection

Mandatory: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[8]

Enhanced Protection: When there is a significant risk of splashing, such as during large-scale reactions or transfers, a full-face shield should be worn in addition to safety goggles.[10]

Body Protection

A flame-resistant lab coat is recommended, particularly when working with flammable solvents in conjunction with the nitro compound.[7][11] Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

Respiratory Protection

All handling of solid 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide that may generate dust, or any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.[11] If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection may be necessary. Contact your institution's environmental health and safety department for a formal respiratory protection assessment.[7]

Operational and Disposal Plans: A Step-by-Step Approach

A well-defined operational plan minimizes the risk of exposure and ensures that any incidents are handled swiftly and effectively.

Safe Handling and Storage Workflow

The following workflow diagram illustrates the key steps for the safe handling and storage of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS of similar compounds prep_ppe Don appropriate PPE prep_hood Verify fume hood function handle_weigh Weigh solid in fume hood prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel handle_dissolve Dissolve in appropriate solvent store_container Store in a tightly sealed, labeled container handle_dissolve->store_container Store excess or product disp_waste Collect waste in a labeled, sealed container handle_dissolve->disp_waste Dispose of waste store_location Store in a cool, dry, well-ventilated area store_incompat Segregate from incompatible materials disp_contact Contact EHS for hazardous waste pickup cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Disposal collect_solid Solid Waste (contaminated PPE, weigh boats) container_solid Seal in a labeled, puncture-resistant bag collect_solid->container_solid collect_liquid Liquid Waste (reaction mixtures, solvent rinses) container_liquid Collect in a labeled, sealed, compatible waste container collect_liquid->container_liquid disposal_ehs Arrange for pickup by Environmental Health & Safety container_solid->disposal_ehs container_liquid->disposal_ehs

Caption: Waste Management and Disposal Workflow.

Decontamination of Glassware: Glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The solvent rinse should be collected as hazardous waste. Following the solvent rinse, glassware can be washed with soap and water.

Conclusion

The safe handling of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is not merely a matter of following rules; it is a mindset that prioritizes a deep understanding of the chemical's properties and a proactive approach to risk mitigation. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can ensure a safe working environment that fosters both scientific innovation and personal well-being.

References

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  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
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